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Core Science & Biosynthesis

Foundational

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile chemical structure and physical properties

An In-depth Technical Guide to Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Scaffolds: Focus on Dichloro-3-carbonitrile Derivatives For the Attention of Researchers, Scientists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Scaffolds: Focus on Dichloro-3-carbonitrile Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Physicochemical Properties

The core structure of interest is a fused heterocyclic system consisting of a pyrazole ring and a pyrazine or pyrimidine ring. The numbering of the atoms in the ring system is crucial for understanding the substitution patterns.

1.1. 4,6-Dichloropyrazolo[1,5-a]pyrazine

This compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2127110-20-5[3][4]
Molecular Formula C₆H₃Cl₂N₃[3]
Molecular Weight 188.01 g/mol [4]
Appearance White to yellow powder or crystals[3]
Purity ≥95% to 97%[3]
Storage Temperature 2-8°C[4]
SMILES String ClC1=CN2N=CC=C2C(Cl)=N1[3]
InChI Key ZSMFWODFQGCAKW-UHFFFAOYSA-N

1.2. 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This analogue is structurally very similar to the requested compound, with the key difference being the position of one nitrogen atom in the six-membered ring, and it includes the desired 3-carbonitrile functional group.

PropertyValueSource
Molecular Formula C₇H₂Cl₂N₄[1]
Molecular Weight 213.02 g/mol [1]
Purity 97%[1]
InChI Key KDFQVEDUSUYBCO-UHFFFAOYSA-N[1]

Synthesis of Dichlorinated Pyrazolo[1,5-a]pyrazine and Pyrimidine Scaffolds

The synthesis of these scaffolds typically involves the construction of the pyrimidine or pyrazine ring onto a pre-existing pyrazole core.

2.1. Synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine

A common method for the synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine involves the chlorination of the corresponding dione precursor.

Experimental Protocol:

  • Starting Material: Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione.

  • Chlorination: A suspension of the dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~15 equivalents) is heated at 95°C for 48 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then carefully poured into cold water and neutralized with sodium bicarbonate (NaHCO₃).

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,6-Dichloropyrazolo[1,5-a]pyrazine.

Causality: Phosphorus oxychloride is a powerful chlorinating agent, effectively replacing the hydroxyl groups of the tautomeric form of the dione with chlorine atoms. The basic work-up with sodium bicarbonate is necessary to neutralize the excess acidic POCl₃ and its hydrolysis products.

2.2. Proposed Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

The synthesis of this class of compounds often starts from a substituted 5-aminopyrazole. The pyrimidine ring is then constructed through condensation with a suitable 1,3-dielectrophile.

Conceptual Workflow:

G cluster_0 Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile->Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile Chlorination Chlorination Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile->Chlorination POCl3 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Chlorination->5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Caption: Proposed synthetic workflow for 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Experimental Protocol (Hypothetical):

  • Condensation: 5-Amino-1H-pyrazole-4-carbonitrile is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. This cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile intermediate.

  • Chlorination: The intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃), similar to the pyrazine analogue, to yield the final product, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Applications in Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in drug discovery due to their ability to mimic purines and interact with a variety of biological targets.

3.1. Kinase Inhibition

Derivatives of these scaffolds have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites.

3.2. Other Therapeutic Areas

Beyond kinase inhibition, these scaffolds have been explored for a range of other biological activities, including their potential as anti-cancer agents and their role in targeting epigenetic modifications. For instance, pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been identified as inhibitors of histone lysine demethylase 4D (KDM4D).[5]

3.3. Role as a Chemical Building Block

4,6-Dichloropyrazolo[1,5-a]pyrazine is a valuable halogenated heterocyclic building block.[1][2] The two chlorine atoms provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This makes it a versatile starting material for the synthesis of pharmaceutical compounds and other valuable chemicals.

Conclusion

While direct experimental data for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile remains elusive in publicly accessible literature, an analysis of its core scaffold and a closely related analogue, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, provides valuable insights for researchers. The synthetic routes are plausible, and the potential for these compounds to serve as intermediates in the development of novel therapeutics, particularly in the area of kinase inhibition, is significant. Further research into the synthesis and biological evaluation of the title compound is warranted to fully explore its potential.

References

  • PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. [Link]

Sources

Exploratory

Mechanism of action of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile in vitro

Title: Unlocking the Pharmacophore: In Vitro Mechanism of Action and Derivatization of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile Executive Summary In modern targeted drug discovery, isolated chemical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Pharmacophore: In Vitro Mechanism of Action and Derivatization of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Executive Summary

In modern targeted drug discovery, isolated chemical intermediates rarely possess a standalone in vitro mechanism of action. Instead, they serve as highly engineered architectural foundations. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS 2760852-59-1) is a premier example of such a scaffold. As a Senior Application Scientist, I approach this molecule not as a final therapeutic, but as a bi-functionalized, electron-deficient heterocycle specifically designed to synthesize potent, ATP-competitive kinase inhibitors[1].

This technical guide dissects the structural biology of the pyrazolo[1,5-a]pyrazine core, the chemical causality behind its orthogonal derivatization, and the self-validating in vitro protocols used to evaluate the resulting inhibitors against critical oncology and immunology targets, such as RET, JAK, and BTK kinases[2],[3].

Structural Biology: The Hinge-Binding Logic

To understand the in vitro mechanism of the derivatives, we must first analyze the spatial geometry of the raw scaffold. The pyrazolo[1,5-a]pyrazine core acts as a bioisostere of the adenine ring found in intracellular ATP.

  • Hinge Region Anchoring: When a derivative of this scaffold enters the kinase ATP-binding cleft, the nitrogen atoms of the pyrazole and pyrazine rings serve as critical hydrogen bond acceptors. They form robust hydrogen bonds with the backbone amide NH of the kinase hinge region (e.g., Met477 in BTK or Val981 in TYK2)[3],[4],[5].

  • The Role of the 3-Carbonitrile: The cyano group is not a synthetic placeholder; it is a driving force for target affinity. In silico modeling and X-ray crystallography reveal that the 3-carbonitrile projects into the kinase P-loop (glycine-rich loop)[4]. By doing so, it displaces high-energy, unfavorably ordered water molecules, yielding a massive entropic gain. Furthermore, its electrostatic potential provides favorable dipole interactions with positively charged residues within this pocket[4].

Chemical Biology: Orthogonal Derivatization Strategy

The true utility of 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile lies in its 4,6-dichloro substitution pattern. This design provides orthogonal reactivity, allowing medicinal chemists to vector functional groups into specific kinase sub-pockets[6].

  • C-4 Position (Solvent Front Interaction): The C-4 chlorine is highly electrophilic due to its proximity to both the bridgehead nitrogen and the pyrazine nitrogen. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines under mild conditions. This vector points toward the solvent-exposed front of the kinase, allowing for the installation of solubilizing groups (e.g., piperazines) that improve pharmacokinetics without disrupting hinge affinity[6].

  • C-6 Position (Hydrophobic/DFG Pocket): The C-6 chlorine is less reactive to nucleophiles but is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Substituents installed here vector deep into the hydrophobic pocket. By installing bulky aryl groups at C-6, researchers design inhibitors that force a "DFG-out" conformation or bypass clinical gatekeeper mutations (e.g., RET V804M)[2],[6].

Derivatization S 4,6-Dichloropyrazolo [1,5-a]pyrazine-3-carbonitrile C4 C-4 Substitution (SNAr Reaction) S->C4 Nucleophilic Attack C6 C-6 Substitution (Suzuki Coupling) C4->C6 Pd-Catalyzed Coupling Active Active Kinase Inhibitor (RET / JAK / BTK) C6->Active Lead Optimization

Fig 1. Stepwise orthogonal derivatization of the pyrazolo[1,5-a]pyrazine scaffold.

In Vitro Experimental Workflows

To validate the mechanism of action of the synthesized derivatives, we employ a two-tiered, self-validating in vitro testing system: a biochemical target-engagement assay followed by a phenotypic cellular assay.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric 33 P-ATP assays. TR-FRET eliminates radioactive waste and provides a superior signal-to-background ratio by delaying the fluorescence measurement, thereby gating out short-lived autofluorescence from the test compounds.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the pyrazolo-pyrazine derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Kinase/Substrate Mix: Add 2 nM recombinant kinase (e.g., RET WT or JAK1) and 50 nM ULight-labeled peptide substrate to the wells.

  • Equilibration: Incubate for 15 minutes at room temperature to allow the inhibitor to establish hydrogen bonds with the kinase hinge region.

  • Reaction Initiation: Add ATP at the specific Km​ concentration for the target kinase. Incubate for 60 minutes.

  • Detection & Readout: Add Europium-labeled anti-phospho-antibody and EDTA (to quench kinase activity). Read the microplate at emission wavelengths of 665 nm and 615 nm. Calculate the IC 50​ based on the 665/615 ratio.

Protocol B: Self-Validating Ba/F3 Cellular Viability Assay

Causality: The murine Ba/F3 cell line is strictly dependent on Interleukin-3 (IL-3) for survival. By engineering these cells to express oncogenic kinase fusions (e.g., KIF5B-RET), they become IL-3 independent and entirely reliant on the target kinase[2]. This creates a self-validating logic gate: compound-induced cytotoxicity in the absence of IL-3 directly correlates to on-target kinase inhibition.

  • Cell Seeding: Seed engineered Ba/F3 cells (e.g., KIF5B-RET) at 2,000 cells/well in 96-well plates in RPMI-1640 medium (without IL-3).

  • Treatment: Treat cells with the derivative compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Counter-Screen: In parallel, treat parental Ba/F3 cells with IL-3 to rule out non-specific, off-target cytotoxicity.

  • Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the cellular IC 50​ .

Signaling Inhibitor Pyrazolo[1,5-a]pyrazine Derivative Kinase Target Kinase (e.g., RET / JAK) Inhibitor->Kinase Competitive Inhibition (Blocks ATP) ATP Intracellular ATP ATP->Kinase Binds Hinge Region Downstream Downstream Effectors (STAT / MAPK / AKT) Kinase->Downstream Phosphorylation (Blocked by Inhibitor) Response Cell Proliferation & Survival Downstream->Response Nuclear Translocation

Fig 2. In vitro mechanism of action for pyrazolo[1,5-a]pyrazine-derived kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the in vitro biochemical and cellular progression of the 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile scaffold as it undergoes derivatization into a potent RET inhibitor.

Compound StageSubstitution PatternTarget KinaseBiochemical IC 50​ (nM)Cellular IC 50​ (nM)Mechanistic Rationale
Core Scaffold 4,6-DichloroRET (WT)>10,000>10,000Lacks necessary hydrophobic and solvent-front contacts.
Intermediate 4-Amino, 6-ChloroRET (WT)8502,100Establishes solvent-front interactions; weak hinge affinity.
Lead Derivative 4-Amino, 6-ArylRET (WT)1.28.5Optimal ATP competition; engages DFG-in conformation.
Lead Derivative 4-Amino, 6-ArylRET (V804M)3.415.2C-6 aryl group specifically designed to bypass the bulky Methionine gatekeeper mutation.

Conclusion

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is not an end-product, but a meticulously designed chemical weapon in the drug discovery arsenal. By leveraging its bioisosteric resemblance to ATP and its orthogonal C-4/C-6 reactivity, researchers can systematically build highly selective in vitro kinase inhibitors. The resulting derivatives successfully outcompete intracellular ATP, halt downstream oncogenic signaling (such as the STAT and MAPK pathways), and induce apoptosis in kinase-addicted cellular models.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (Blueprint Medicines Corporation)

Sources

Foundational

An In-depth Technical Guide to 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile: Physicochemical Properties and Analytical Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, a compound of interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework based on the well-characterized parent compound, 4,6-Dichloropyrazolo[1,5-a]pyrazine. By understanding the properties of the core scaffold, we can project the physicochemical characteristics and develop a sound analytical approach for the title compound.

Core Molecular Attributes: Molecular Weight and Exact Mass

A precise understanding of a molecule's mass is fundamental for its identification, characterization, and quantification. The addition of a nitrile group to the 3-position of the 4,6-Dichloropyrazolo[1,5-a]pyrazine core significantly alters its mass.

The parent compound, 4,6-Dichloropyrazolo[1,5-a]pyrazine, is a known halogenated heterocyclic building block used in the synthesis of various pharmaceuticals.[1][2] It is commercially available and has a molecular formula of C₆H₃Cl₂N₃.[1][3] Its molecular weight is consistently reported as 188.01 g/mol .[1][3][4]

For the title compound, 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, the molecular formula is C₇H₂Cl₂N₄. The calculated molecular weight and exact mass are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
4,6-Dichloropyrazolo[1,5-a]pyrazineC₆H₃Cl₂N₃188.01186.9758
4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile C₇H₂Cl₂N₄ 213.02 211.9709

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms. The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

Conceptual Framework for Synthesis

A generalized workflow for the synthesis and subsequent characterization is depicted below.

Caption: A conceptual workflow for the synthesis and characterization of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Experimental Protocol: Mass Spectrometry for Characterization

Mass spectrometry is an indispensable tool for the characterization of novel compounds. A general protocol for the analysis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile using liquid chromatography-mass spectrometry (LC-MS) is provided below.

Objective: To confirm the identity and purity of synthesized 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., single quadrupole for initial confirmation or a high-resolution instrument like a TOF or Orbitrap for exact mass determination).

Materials:

  • Synthesized 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile sample.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (for mobile phase modification).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is a suitable starting point.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the compound.

      • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective for this nitrogen-containing heterocyclic compound.

      • Scan Range: A scan range of m/z 100-500 would be appropriate to detect the molecular ion.

      • Expected Ion: The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the exact mass of the compound plus the mass of a proton (212.9782 Da).

      • Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern should be observed for the molecular ion, with the M+2 peak being approximately 65% of the intensity of the M peak, and the M+4 peak being around 10%.

  • Data Analysis:

    • Confirm the retention time of the main peak in the chromatogram.

    • Examine the mass spectrum of the main peak to identify the molecular ion and its isotopic pattern.

    • For high-resolution mass spectrometry (HRMS), the measured exact mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

The fragmentation pattern of pyrazole derivatives in mass spectrometry can be complex, often involving the loss of HCN or N₂.[5] For dichlorinated heterocyclic compounds, the loss of chlorine or HCl can also be expected.[4]

Trustworthiness and Self-Validation

The protocols and theoretical values presented in this guide are based on established principles of chemistry and analytical science. The proposed synthetic and analytical workflows incorporate self-validating steps. For instance, the confirmation of the molecular weight by mass spectrometry, along with the characteristic isotopic pattern of a dichlorinated compound, provides strong evidence for the successful synthesis of the target molecule. Further confirmation through techniques like NMR spectroscopy would provide a comprehensive structural elucidation.

Conclusion

While direct experimental data for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is scarce, a robust understanding of its core chemical properties can be derived from its parent compound. This technical guide provides researchers with the foundational knowledge of its molecular weight and exact mass, a conceptual synthetic pathway, and a detailed protocol for its analytical characterization. This information is crucial for the successful synthesis, identification, and utilization of this promising heterocyclic compound in drug discovery and development programs.

References

  • Advanced ChemBlocks. 4,6-dichloropyrazolo[1,5-a]pyrazine. AChemBlock. Accessed March 25, 2026.
  • Arctom. CAS NO. 2127110-20-5 | 4,6-Dichloropyrazolo[1,5-a]pyrazine. Accessed April 7, 2026.
  • BLDpharm. 2127110-20-5|4,6-Dichloropyrazolo[1,5-a]pyrazine. Accessed April 7, 2026.
  • ChemicalBook. 4,6-dichloropyrazolo[1,5-a]pyrazine | 2127110-20-5. Accessed January 13, 2026.
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1845-1848.
  • PubChem. 4,6-Dichloropyrazolo[1,5-a]pyridine-3-carbonitrile.
  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Sigma-Aldrich. 4,6-Dichloropyrazolo 1,5-a pyrazine. Merck. Accessed April 7, 2026.
  • Ambeed. 2127110-20-5 | 4,6-Dichloropyrazolo[1,5-a]pyrazine | Chlorides. Accessed April 7, 2026.
  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

Sources

Exploratory

Initial Discovery and Synthesis Pathways of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile: A Privileged Scaffold in Kinase Inhibitor Development

Executive Summary In the landscape of modern targeted oncology and immunology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 4,6-Dichloropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and immunology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) [1] has emerged as a critical, highly versatile building block. This intermediate serves as the foundational core for synthesizing next-generation inhibitors targeting Rearranged during Transfection (RET) kinases, Janus kinases (JAK), and Tropomyosin receptor kinases (Trk)[2][3].

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, evolutionary context, and de novo synthesis pathways of this compound. The methodologies detailed herein are designed as self-validating systems, ensuring high-fidelity reproducibility for drug development professionals.

Structural Rationale & Pharmacophore Mapping

The selection of the pyrazolo[1,5-a]pyrazine core is not arbitrary; it is driven by precise stereoelectronic requirements within the ATP-binding pocket of target kinases:

  • ATP Mimicry: The fused bicyclic system acts as a bioisostere of the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region via complementary hydrogen bonding.

  • The 3-Carbonitrile Handle: The cyano group at the C-3 position is a critical pharmacophore. It acts as a highly directional hydrogen-bond acceptor, frequently engaging with gatekeeper residues (e.g., Val804 in RET or Leu902 in JAK1)[2]. Furthermore, its linear, cylindrical geometry allows it to fit into narrow hydrophobic sub-pockets without introducing steric clashes.

  • Orthogonal Halogenation (4,6-Dichloro): The presence of chlorine atoms at C-4 and C-6 transforms the core into a modular "plug-and-play" scaffold. The electronic asymmetry of the pyrazine ring renders these two positions chemically distinct, allowing for sequential, regioselective functionalization without the need for complex protecting group strategies.

Mechanistic Pathway of Kinase Inhibition

To understand the utility of this scaffold, we must visualize its intervention in aberrant kinase signaling pathways.

G Ligand Extracellular Ligand (e.g., Cytokines / GDNF) Receptor Receptor Tyrosine Kinase (RET / JAK) Ligand->Receptor Activates ATP_Pocket ATP-Binding Hinge Region Receptor->ATP_Pocket Relies on ATP Downstream Downstream Effectors (STAT / MAPK / PI3K) ATP_Pocket->Downstream Phosphorylation Inhibitor 4,6-Dichloro-pyrazolo[1,5-a]pyrazine (Inhibitor Scaffold) Inhibitor->ATP_Pocket Competitive Displacement Inhibitor->Downstream Blocks Signal Proliferation Cell Proliferation & Tumorigenesis Downstream->Proliferation Gene Transcription

Fig 1: Competitive displacement of ATP by the pyrazolo[1,5-a]pyrazine scaffold in kinase signaling.

De Novo Synthesis Pathways: A Self-Validating Protocol

The synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile requires careful control of tautomeric intermediates and highly reactive electrophiles. The industry-standard approach builds the pyrazine ring onto a pre-functionalized pyrazole core.

Phase 1: Condensation to Pyrazolo[1,5-a]pyrazine-4,6-dione

Causality: We begin with 3-amino-1H-pyrazole-4-carbonitrile. By reacting this with a dielectrophile (diethyl oxalate), we force a double condensation. The strong base deprotonates both the primary amine and the pyrazole nitrogen, driving sequential nucleophilic attacks on the ester carbonyls to close the six-membered pyrazine ring.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous ethanol.

  • Base Addition: Slowly add a solution of Sodium Ethoxide (NaOEt, 2.5 eq) in ethanol at 0°C. Stir for 30 minutes to ensure complete deprotonation.

  • Cyclization: Dropwise add Diethyl Oxalate (1.1 eq). Elevate the temperature to reflux (78°C) for 12 hours.

  • In-Process Control (IPC) Validation: Pull a 50 µL aliquot, quench in 1M HCl, and analyze via LC-MS. The reaction is validated when the starting material peak disappears and a dominant peak corresponding to [M+H]+ of the dione intermediate is observed.

  • Isolation: Cool the mixture, acidify to pH 3 with 2M HCl to precipitate the dione, filter, and dry under vacuum.

Phase 2: Aromatization via Chlorination

Causality: The dione intermediate exists in a tautomeric equilibrium with its diol form. To install the orthogonal handles, we use Phosphorus Oxychloride (POCl₃) to convert the hydroxyls into highly reactive phosphorodichloridate leaving groups, which are subsequently displaced by chloride ions. N,N-Dimethylaniline is added as a nucleophilic catalyst and acid scavenger to prevent the hydrolysis of the sensitive C-3 carbonitrile group.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend the dione intermediate (1.0 eq) in neat POCl₃ (10.0 eq).

  • Catalysis: Slowly add N,N-Dimethylaniline (1.5 eq) at room temperature. Caution: Exothermic reaction.

  • Heating: Ramp the reactor temperature to 100°C and hold for 16 hours.

  • In-Process Control (IPC) Validation: Quench a 100 µL aliquot in ice water, extract with Ethyl Acetate, and run TLC (Hexanes/EtOAc 3:1). Validation is achieved when a highly non-polar, UV-active spot appears. ¹H NMR of the aliquot must show the disappearance of broad D₂O-exchangeable OH/NH peaks, leaving only the sharp singlet of the pyrazole C-2 proton.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. Extract with Dichloromethane, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the pure 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Synthetic Workflow Visualization

G SM 3-Amino-1H-pyrazole- 4-carbonitrile Condensation Condensation (Diethyl Oxalate, NaOEt) SM->Condensation Intermediate Pyrazolo[1,5-a]pyrazine- 4,6-dione Condensation->Intermediate IPC: LC-MS[M+H]+ Chlorination Chlorination (POCl3, PhNMe2, 100°C) Intermediate->Chlorination Product 4,6-Dichloropyrazolo[1,5-a] pyrazine-3-carbonitrile Chlorination->Product IPC: TLC / NMR SNAr Regioselective SNAr (C-4 Position) Product->SNAr 1° Amine, DIPEA Suzuki Pd-Catalyzed Cross-Coupling (C-6 Position) Product->Suzuki Boronic Acid, Pd(dppf)Cl2

Fig 2: De novo synthesis and downstream orthogonal functionalization workflow.

Orthogonal Functionalization: Data & Causality

The true power of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile lies in its regioselective reactivity. The C-4 position is significantly more electrophilic than C-6 because it is positioned adjacent to the electron-withdrawing bridgehead nitrogen (N-4a) and the pyrazine nitrogen (N-5). This allows chemists to perform a nucleophilic aromatic substitution (SNAr) at C-4 at room temperature, leaving the C-6 chlorine perfectly intact for subsequent high-temperature Palladium-catalyzed cross-coupling[3].

Table 1: Regioselective Reactivity Profile of the 4,6-Dichloro Scaffold

PositionReactivity TypeTypical ReagentsReaction ConditionsCausality / Mechanistic Rationale
C-4 Nucleophilic Aromatic Substitution (SNAr)Primary/Secondary Amines, DIPEA, Alcohols20°C – 60°C, Polar Aprotic Solvent (e.g., DMF, THF)Highly electrophilic carbon due to the inductive and resonance pull from the adjacent bridgehead N and pyrazine N.
C-6 Transition Metal-Catalyzed Cross-CouplingBoronic Acids, Pd(dppf)Cl₂, K₂CO₃80°C – 100°C, Aqueous/Organic mixture (e.g., Dioxane/H₂O)Less electrophilic; inert to mild nucleophiles. Requires Pd(0) oxidative addition to break the C-Cl bond for functionalization.

Conclusion

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile represents a masterclass in rational scaffold design. By combining ATP-mimetic geometry, a targeted hydrogen-bond acceptor (carbonitrile), and orthogonal synthetic handles (dichloro), it drastically accelerates the hit-to-lead optimization phase in drug discovery. Adhering to the self-validating synthetic protocols outlined above ensures that research teams can reliably scale this intermediate for diverse therapeutic pipelines.

References

  • Google Patents. (2018). WO2018136661A1 - Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. Array BioPharma / Loxo Oncology.
  • National Institutes of Health (PMC) . (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from[Link]

Sources

Foundational

Technical Guide &amp; Material Safety Protocol: 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile in Advanced Drug Design

Strategic Context & Mechanistic Significance In modern medicinal chemistry, the design of highly selective targeted therapies—particularly kinase inhibitors—relies heavily on privileged heterocyclic scaffolds. 4,6-Dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Significance

In modern medicinal chemistry, the design of highly selective targeted therapies—particularly kinase inhibitors—relies heavily on privileged heterocyclic scaffolds. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a highly functionalized, electron-deficient bicyclic system that has emerged as a critical building block in the synthesis of inhibitors targeting RET, BTK, and JAK kinase pathways[1][2][3].

As a Senior Application Scientist, I approach this molecule not just as a raw material, but as a precision-engineered structural template. The core mimics the purine ring of ATP, allowing it to dock competitively in the kinase ATP-binding pocket. The 3-carbonitrile group serves a dual purpose: it acts as a potent hydrogen-bond acceptor for the kinase hinge region, and its strong electron-withdrawing nature significantly activates the pyrazine ring for downstream functionalization[4]. The 4,6-dichloro substitutions provide orthogonal reactive handles, enabling researchers to build complex active pharmaceutical ingredients (APIs) through sequential, regioselective coupling reactions.

Physicochemical Profiling

Before handling the material or designing synthetic routes, it is critical to understand its fundamental physical properties. The presence of two chlorine atoms and a nitrile group on a fused heteroaromatic system dictates its solubility, stability, and reactivity[5][6].

PropertyValue / Description
Chemical Name 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile
CAS Registry Number 2760852-59-1
Molecular Formula C₇H₂Cl₂N₄
Molecular Weight 213.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF; Insoluble in water
Structural Features Fused pyrazole and pyrazine rings; C-3 nitrile; C-4, C-6 chlorides

Mechanistic Causality: The Logic of Regioselectivity

The synthetic utility of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile lies in the stark difference in electrophilicity between the C-4 and C-6 positions.

The Causality of Reactivity: The C-4 position is situated alpha to the bridgehead nitrogen (N-4a) and para to the pyrazine nitrogen (N-7). This topological arrangement, amplified by the inductive pull of the adjacent 3-carbonitrile group, renders the C-4 carbon exceptionally electrophilic. When subjected to a nucleophile, the resulting Meisenheimer complex at C-4 is highly resonance-stabilized by the ring nitrogens. Consequently, Nucleophilic Aromatic Substitution (SNAr) occurs rapidly and strictly at C-4 under mild, low-temperature conditions.

The C-6 chloride, lacking the direct alpha-activation of the bridgehead nitrogen, is significantly less reactive. It remains intact during the initial C-4 substitution, serving as a stable handle for subsequent, higher-energy transformations such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4][7].

G A 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (Highly Electrophilic C-4) B Regioselective SNAr (Amine, DIPEA, 0°C) A->B C C-4 Substituted Intermediate (Stable C-6 Chloride) B->C D Cross-Coupling / 2nd SNAr (Pd-Catalyst, 90°C) C->D E C-4, C-6 Disubstituted Scaffold (Kinase Inhibitor API) D->E

Orthogonal functionalization of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Material Safety Data Sheet (MSDS) Core Guidelines

Because of its highly activated electrophilic nature, this compound requires stringent handling protocols to ensure both operator safety and the chemical integrity of the material.

Hazard Identification (GHS Classification)
Hazard ClassCategoryGHS Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Handling, Storage, and Stability
  • Storage Conditions: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

  • Chemical Causality for Storage: The extreme electrophilicity of the C-4 position makes it susceptible to slow hydrolysis by atmospheric moisture, which can convert the C-4 chloride into a pyrazolone (hydroxy) byproduct, ruining its utility for cross-coupling.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong aqueous bases, and strong acids (which risk hydrolysis of the nitrile group).

  • PPE Requirements: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a laboratory coat. All solid handling and reactions must be performed inside a certified chemical fume hood to prevent inhalation of reactive dust.

Self-Validating Experimental Protocol: Regioselective C-4 Amination

To guarantee reproducibility and prevent the formation of di-substituted impurities, the following protocol establishes a self-validating system for the regioselective SNAr at the C-4 position.

Objective: Synthesize a 4-(alkylamino)-6-chloropyrazolo[1,5-a]pyrazine-3-carbonitrile intermediate.

  • Step 1: Substrate Solvation. Dissolve 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under an argon atmosphere.

    • Causality: Anhydrous THF prevents competitive hydrolysis of the C-4 chloride by water.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sink. It neutralizes the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Step 3: Thermodynamic Control. Chill the reaction vessel to strictly 0°C using an ice-water bath.

    • Causality: Lowering the kinetic energy of the system ensures that the nucleophilic attack occurs exclusively at the highly activated C-4 position. Elevated temperatures will lead to unwanted activation of the C-6 chloride.

  • Step 4: Nucleophile Introduction. Add the desired primary or secondary amine (1.05 eq) dropwise over 10 minutes to prevent localized heating.

  • Step 5: Self-Validating Monitoring. Stir for 1 hour at 0°C. Aliquot 10 µL of the reaction mixture, quench in 50% MeCN/H₂O, and analyze via LC-MS.

    • Validation Check: The reaction is deemed successful and complete when the starting material peak disappears and a single new peak corresponding to the [M+H]+ of the mono-aminated product appears. Detection of a di-aminated byproduct mass indicates a failure in temperature control or a stoichiometric error.

  • Step 6: Quench and Isolation. Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the C-4 functionalized intermediate.

References

  • ChemicalBook. "Pyrazolo[1,5-a]pyrazine-3-carbonitrile, 4,6-dichloro- (CAS 2760852-59-1)". ChemicalBook. 1

  • Bidepharm. "CAS 1263286-52-7 and related 2760852-59-1 Product Information". Bidepharm. 5

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine". PubChem. 6

  • WIPO Patent WO2018136661A1. "SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS". Google Patents.2

  • US Patent US20170240552A1. "Pyrazolo[1,5-a]pyrazin-4-yl derivatives". Google Patents. 4

  • ChemRxiv. "Strain-Enabled Radical-Polar Crossover Annulation (Reference to Pyrazolo[1,5-A]pyrazine Derivatives as BTK Inhibitors)". ChemRxiv. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and In Vitro Handling of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Scientific Context & Rationale 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a specialized halogenated, bicyclic heteroaromatic intermediate[1]. Due to its highly planar structural core and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a specialized halogenated, bicyclic heteroaromatic intermediate[1]. Due to its highly planar structural core and the presence of hydrophobic chlorine substituents, this small molecule exhibits inherently poor aqueous solubility. To effectively evaluate such compounds in cell-based assays, Dimethyl Sulfoxide (DMSO) is utilized as the universal vehicle[2].

As an aprotic, highly polar solvent, DMSO effectively disrupts the crystal lattice of hydrophobic heterocycles, preventing aggregation[3]. However, the thermodynamic transition from a concentrated DMSO stock to an aqueous cell culture environment is highly unfavorable. Without precise handling, researchers risk rapid drug precipitation and solvent-induced cytotoxicity[4]. This protocol establishes a self-validating workflow to ensure complete solubilization, accurate dosing, and the elimination of solvent-mediated artifacts.

Physicochemical Properties & Solubilization Metrics

Before initiating the protocol, it is critical to establish the quantitative parameters for the compound to ensure accurate molarity during stock preparation[4].

ParameterValue
Compound Name 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile
CAS Number 2760852-59-1
Molecular Formula C₇H₂Cl₂N₄
Molecular Weight 213.02 g/mol
Recommended Solvent Anhydrous DMSO (Cell Culture Grade)
Target Stock Concentration 10 mM
Mass Required for 1 mL Stock 2.13 mg

Experimental Protocols

Phase 1: Master Stock Preparation (10 mM)

This phase must be conducted under a sterile fume hood or biosafety cabinet to maintain cell culture integrity.

  • Weighing: Tare a sterile, amber 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh exactly 2.13 mg of the lyophilized 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile powder.

    • Causality: Amber tubes are strictly recommended to protect halogenated, light-sensitive heterocycles from photodegradation during long-term storage.

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the tube[5].

    • Causality: The use of anhydrous DMSO is critical. Standard DMSO is highly hygroscopic; atmospheric moisture absorbed by the solvent significantly reduces its solubilizing capacity, leading to premature micro-precipitation of the compound[3].

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the solution is not completely optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the kinetic energy necessary to break apart microscopic aggregates, ensuring a true molecular solution rather than a fine suspension.

  • Aliquoting and Storage: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots. Store immediately at -20°C or -80°C[6].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the hydrophobic compound out of solution. Single-use aliquots ensure the concentration remains exactly 10 mM for every downstream experiment[7].

Phase 2: Cell Culture Working Solution Preparation

This phase ensures the compound remains soluble upon introduction to the aqueous media while preventing solvent toxicity.

  • Intermediate Serial Dilution: Thaw one aliquot of the 10 mM stock at room temperature. Perform serial dilutions in 100% DMSO to reach an intermediate concentration that is exactly 1000× your desired final assay concentration.

    • Causality: Diluting directly from a 10 mM stock into aqueous media to achieve low nanomolar concentrations requires pipetting sub-microliter volumes, which introduces massive technical error. Serial dilution in DMSO maintains solubility and ensures accurate volumetric transfer[8].

  • Aqueous Transfer: Dilute the intermediate DMSO stock into pre-warmed cell culture media at a 1:1000 ratio (e.g., 1 µL of the DMSO intermediate into 999 µL of media). Vortex or pipette-mix immediately.

    • Causality: Rapid mixing disperses the compound instantly before localized high concentrations of water can induce crystallization.

  • Vehicle Control Implementation (Self-Validating Step): Prepare a parallel control using exactly 0.1% (v/v) pure DMSO in culture media.

    • Causality: DMSO concentrations above 0.1% (v/v) are known to induce cytotoxicity, alter membrane permeability, and trigger transcriptomic changes (such as apoptosis) in various cell lines[9][10]. Establishing a strict 0.1% limit and a matched vehicle control creates a self-validating system, proving that observed phenotypic changes are driven by the pyrazolo-pyrazine compound, not the solvent[11].

Workflow Visualizations

G A Weigh 2.13 mg of 4,6-Dichloro- pyrazolo[1,5-a]pyrazine-3-carbonitrile B Add 1.0 mL Anhydrous DMSO (Cell Culture Grade) A->B C Vortex & Sonicate (Ensure complete dissolution) B->C D Sterile Filter (Optional) (0.2 µm PTFE) C->D E Aliquot into single-use volumes (20-50 µL) D->E F Store at -20°C or -80°C (Protect from light) E->F

Workflow for the preparation and storage of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile stock.

G S 10 mM Master Stock (100% DMSO) I Intermediate Dilution (100% DMSO) S->I Serial Dilution M Dilute in Culture Media (1:1000 ratio) I->M Aqueous Transfer C Apply to Cells (Final DMSO ≤ 0.1%) M->C Treatment V Vehicle Control (0.1% DMSO in Media) M->V Parallel Control

Serial dilution strategy to maintain ≤0.1% DMSO final concentration in cell culture assays.

References

  • MDPI (Molecules) - Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • National Institutes of Health (PMC) - Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Available at: [Link]

Sources

Application

Advanced In Vitro Assay Workflows for Kinase Inhibitor Discovery Utilizing the 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile Scaffold

Executive Summary The compound 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) has emerged as a highly privileged, di-electrophilic building block in modern medicinal chemistry. Rather than serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) has emerged as a highly privileged, di-electrophilic building block in modern medicinal chemistry. Rather than serving as a biological probe itself, this molecule is a foundational scaffold used to generate highly potent, ATP-competitive kinase inhibitors targeting oncogenic drivers such as Rearranged during Transfection (RET) kinase and Janus Kinases (JAK).

This Application Note provides a comprehensive, field-proven guide for researchers utilizing this scaffold in drug discovery. It details the mechanistic rationale behind the scaffold's design and outlines self-validating in vitro assay protocols—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and engineered cell-based viability assays—required to evaluate the pharmacological efficacy of its derivatives.

Mechanistic Rationale: Scaffold Design and Assay Selection

The Chemical Advantage of CAS 2760852-59-1

The architectural design of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is highly intentional for kinase targeting:

  • Hinge-Binding Core: The pyrazolo[1,5-a]pyrazine bicyclic system acts as a bioisostere of the adenine ring of ATP. Its nitrogen atoms form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala807 in RET kinase)[1].

  • Gatekeeper Interaction: The 3-carbonitrile group is strategically positioned to project toward the gatekeeper residue or the solvent-exposed channel. This strong hydrogen-bond acceptor enhances binding affinity and residence time.

  • Orthogonal Functionalization: The 4,6-dichloro substituents serve as dual electrophilic handles. The C4 position is highly activated and undergoes rapid Nucleophilic Aromatic Substitution (S_NAr) with amines. Subsequently, the C6 position can be elaborated via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups that probe the hydrophobic back-pocket of the kinase[2].

Assay Causality: Why TR-FRET and Ba/F3 Models?

To evaluate libraries synthesized from this scaffold, primary biochemical screening requires an assay with high sensitivity and resistance to compound interference. TR-FRET is selected because the time-resolved measurement (introducing a delay between excitation and emission reading) effectively eliminates short-lived background autofluorescence commonly exhibited by small-molecule libraries[3].

For secondary screening, engineered Ba/F3 cell lines are utilized. Because parental Ba/F3 cells depend on Interleukin-3 (IL-3) for survival, introducing an oncogenic fusion (e.g., KIF5B-RET) renders them IL-3 independent. This creates a clean, self-validating system: cell viability becomes entirely dependent on the target kinase, allowing precise measurement of intracellular target engagement.

Workflow A Scaffold Selection CAS: 2760852-59-1 B Library Synthesis (SNAr & Suzuki) A->B Orthogonal Functionalization C Primary Screen TR-FRET Assay B->C High-Throughput Screening D Secondary Screen Ba/F3 Viability C->D Hit Triage (IC50 < 100nM) E Lead Optimization D->E Target Engagement

Fig 1. Drug discovery workflow utilizing the 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile core.

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

This protocol details the primary biochemical evaluation of scaffold derivatives against RET kinase using a Europium/APC TR-FRET system[4].

Reagent Preparation
  • 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Note: DTT must be added fresh daily to prevent oxidation.[4]

  • Substrate Mix: 200 nM Biotinylated poly-GT peptide and 20 µM ATP (approximating the Km​ for RET kinase) in 1X Assay Buffer.

  • Detection Mix: 50 mM HEPES (pH 7.5), 100 mM EDTA, 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-APC (Acceptor).

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the synthesized derivatives in 100% DMSO. Transfer to an intermediate plate and dilute with 1X Assay Buffer to create a 4X compound solution (4% DMSO).

  • Assay Assembly: To a 384-well low-volume white microplate, add 2.5 µL of the 4X compound solution per well.

  • Enzyme Addition: Add 2.5 µL of 4X recombinant active RET kinase (final concentration optimized to linear phase, typically 0.5-1 nM).

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows for equilibrium binding of the inhibitor to the kinase hinge region prior to ATP competition.

  • Reaction Initiation: Add 5 µL of the 2X Substrate Mix to initiate the kinase reaction. The final assay volume is 10 µL with a final DMSO concentration of strictly 1%.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of the Detection Mix. Causality: The high concentration of EDTA chelates Mg²⁺, immediately halting the kinase reaction, while the antibodies bind the phosphorylated substrate.

  • Signal Development: Incubate for 60 minutes at RT protected from light.

  • Data Acquisition: Read the plate on a multi-mode microplate reader capable of TR-FRET. Excitation: 337 nm. Emission: 620 nm (Europium) and 665 nm (APC). Calculate the TR-FRET ratio (665 nm / 620 nm × 10,000).

Self-Validation Checkpoint: Calculate the Z'-factor using the equation Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z'-factor > 0.5 indicates a robust assay. Ensure the DMSO concentration remains strictly at 1% across all wells, as higher concentrations will denature the kinase and artificially suppress the TR-FRET signal.

TRFRET_Mechanism Rxn Kinase Reaction RET Kinase + ATP + Biotin-Substrate Inhibitor Inhibitor Binding Scaffold Derivatives Rxn->Inhibitor ATP-Competitive Inhibition Detect Detection Phase Eu-Anti-pTyr (Donor) + SA-APC (Acceptor) Rxn->Detect Addition of EDTA Stop Solution Signal TR-FRET Readout Ratio 665nm / 620nm Detect->Signal Time-Resolved Energy Transfer

Fig 2. Mechanistic principle of the TR-FRET biochemical assay for evaluating kinase inhibitors.

Protocol 2: Cell-Based Target Engagement Assay (Ba/F3 Viability)

To confirm that the biochemical potency of the pyrazolo[1,5-a]pyrazine derivatives translates to cellular efficacy, an ATP-quantitation viability assay is performed using engineered Ba/F3 cells.

Step-by-Step Methodology
  • Cell Culture: Maintain Ba/F3 cells engineered to express the KIF5B-RET fusion protein in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin. Do not add IL-3.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells per well in 20 µL of culture medium into a 384-well opaque white tissue culture plate.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense nanoliter volumes of the test compounds directly into the assay wells to achieve an 11-point dose-response curve.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

  • Viability Measurement: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Self-Validation Checkpoint: Include a parental, non-engineered Ba/F3 cell line supplemented with 10 ng/mL IL-3 as a counter-screen. If a derivative exhibits cytotoxicity in the parental line comparable to the KIF5B-RET line, the compound is acting via off-target general cytotoxicity rather than specific RET kinase inhibition.

Quantitative Data Presentation

The following table summarizes representative mock profiling data, demonstrating how the raw scaffold (CAS 2760852-59-1) is inactive on its own, but serves as the critical foundation for highly potent, selective kinase inhibitors following structural elaboration.

Test ArticleStructural DescriptionRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)JAK2 IC₅₀ (nM)Ba/F3 KIF5B-RET IC₅₀ (nM)
Scaffold CAS 2760852-59-1 (Unmodified)>10,000>10,000>10,000>10,000
Derivative A C4-aliphatic amine, C6-aryl12.545.285034.1
Derivative B C4-aromatic amine, C6-heteroaryl1.23.5>10,0005.8

Table 1. Comparative in vitro profiling of the 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile scaffold and its elaborated derivatives across biochemical and cell-based assays.

References

  • [1] SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. World Intellectual Property Organization (WO2018136661A1). Available at:

  • [2] Heteroaryl imidazolone derivatives as jak inhibitors. European Patent Office (EP2397482A1). Available at:

  • [3] A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PubMed Central (PMC). Available at:

  • [4] LANCE™ Ultra KINASELECT™ SER/THR KIT. Revvity Technical Resources. Available at:

Sources

Method

Application Note: Synthesis and Derivatization of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile for Kinase Inhibitor Discovery

Executive Summary The pyrazolo[1,5-a]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bond donor/acceptor profiles and favorable physicochemical properties. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bond donor/acceptor profiles and favorable physicochemical properties. Specifically, 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile has emerged as a critical building block in the development of highly selective kinase inhibitors. Its strategic halogenation pattern allows for sequential, regiocontrolled functionalization, which has been instrumental in the discovery of Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases[1] and Rearranged during Transfection (RET) kinase inhibitors for oncology applications[2].

This application note details a robust, self-validating synthetic protocol for generating the 3-carbonitrile derivative from the commercially available 4,6-dichloro precursor, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Chemical Properties & Structural Data

To facilitate analytical tracking and inventory management, the core quantitative data for the target compound and its primary precursor are summarized below.

PropertyTarget CompoundPrimary Precursor
Chemical Name 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile4,6-Dichloropyrazolo[1,5-a]pyrazine
CAS Registry Number 2760852-59-1[3]2127110-20-5[4]
Molecular Formula C₇H₂Cl₂N₄[5]C₆H₃Cl₂N₃[4]
Molecular Weight 213.02 g/mol [5]188.01 g/mol [4]
SMILES String N#CC1=C(Cl)N2C=CC(Cl)=NC2=N1ClC1=CN2N=CC=C2C(Cl)=N1[4]
Reactivity Profile Highly activated for sequential S_NArSusceptible to electrophilic aromatic substitution at C3

Synthetic Workflow & Mechanistic Pathway

The synthesis relies on exploiting the inherent electronic properties of the pyrazolo[1,5-a]pyrazine core. The electron-rich pyrazole ring directs electrophiles to the C3 position, while the differential bond dissociation energies of carbon-halogen bonds allow for chemoselective cross-coupling.

G SM 4,6-Dichloropyrazolo [1,5-a]pyrazine (CAS: 2127110-20-5) Int 3-Bromo-4,6-dichloro pyrazolo[1,5-a]pyrazine SM->Int NBS, DMF Regioselective Bromination Target 4,6-Dichloropyrazolo [1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) Int->Target Zn(CN)2, Pd(0) Chemoselective Cyanation App Kinase Inhibitors (e.g., TYK2, RET) Target->App Sequential SNAr / Suzuki Derivatization

Synthetic workflow from the 4,6-dichloro precursor to advanced kinase inhibitor scaffolds.

Step-by-Step Synthesis Protocol

Phase 1: Regioselective Electrophilic Bromination

Objective: Synthesize 3-bromo-4,6-dichloropyrazolo[1,5-a]pyrazine.

  • Causality & Insight: The pyrazolo[1,5-a]pyrazine system is an electron-rich heterocycle where the highest occupied molecular orbital (HOMO) coefficient is localized at the C3 position. Using N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine (Br⁺), ensuring quantitative halogenation at C3 without inducing degradation or over-halogenation of the pyrazine ring.

Methodology:

  • Charge a flame-dried round-bottom flask with 4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and stir the reaction at ambient temperature for 2 hours.

  • Self-Validation Check: Monitor via LC-MS. The starting material peak (m/z ~188) should completely convert to the brominated product (m/z ~266, exhibiting a characteristic Br/Cl₂ isotope pattern). Furthermore, in ¹H NMR, the diagnostic C3-H singlet (typically around δ 8.0-8.2 ppm) will disappear.

  • Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the intermediate.

Phase 2: Chemoselective Palladium-Catalyzed Cyanation

Objective: Synthesize 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

  • Causality & Insight: Introducing a cyano group at the sterically hindered C3 position requires transition-metal catalysis. Zinc cyanide (Zn(CN)₂) is utilized instead of alkali cyanides due to its superior solubility profile in DMF and lower toxicity. The critical mechanistic insight here is chemoselectivity : the Carbon-Bromine bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the Carbon-Chlorine bonds (~330 kJ/mol). Consequently, the Pd(0) catalyst selectively undergoes oxidative addition at the C3-Br bond, leaving the C4 and C6 chlorides completely intact for future derivatization.

Methodology:

  • In a microwave-safe vial, combine 3-bromo-4,6-dichloropyrazolo[1,5-a]pyrazine (1.0 equiv), Zn(CN)₂ (0.6 equiv, providing 1.2 equiv of CN⁻), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Suspend the solids in anhydrous, degassed DMF (0.1 M).

  • Seal the vial and purge with argon for 5 minutes.

  • Heat the mixture under microwave irradiation at 110 °C for 45 minutes (or conventional heating at 100 °C for 4-6 hours).

  • Self-Validation Check: LC-MS analysis will show the displacement of bromine, yielding the target mass (m/z ~213, Cl₂ isotope pattern). The retention time will shift, and IR spectroscopy will reveal a sharp, distinct nitrile stretch at ~2220 cm⁻¹.

  • Dilute the cooled mixture with ethyl acetate, filter through a pad of Celite to remove Pd black and zinc salts, and wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine.

  • Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile[3].

Phase 3: Downstream Derivatization Principles (Application)

Once the 4,6-dichloro-3-carbonitrile scaffold is secured, it serves as a highly programmable electrophile.

  • Regiocontrol: The C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to its proximity to the bridgehead nitrogen and the strong electron-withdrawing effect of the newly installed C3-carbonitrile group[1].

  • Execution: Amines or alkoxides will react almost exclusively at the C4 position at room temperature. Subsequently, the remaining C6-chlorine can be functionalized via high-temperature Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups, completing the synthesis of complex kinase inhibitors[2].

References

  • Fensome, A., et al. (2020). Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications. Retrieved from: [Link]

  • Blueprint Medicines Corp. (2018).WO2018136661A1 - Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. Google Patents.

Sources

Application

Application Notes &amp; Protocols: 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Abstract The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents, particularly in oncology.[1][2] This document provides a detailed guide for medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents, particularly in oncology.[1][2] This document provides a detailed guide for medicinal chemists on the use of a key derivative, 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile , as a versatile building block for drug discovery. We will explore its synthesis, reactivity, and application in the construction of kinase inhibitors, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Power of the Pyrazolo[1,5-a]pyrazine Scaffold

The fusion of a pyrazole ring with a pyrazine ring creates a planar, electron-deficient aromatic system that is highly amenable to chemical modification.[1] This scaffold acts as an effective bioisostere for purines and has proven to be an exceptional platform for developing ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazine moiety frequently serve as crucial hydrogen bond acceptors, anchoring ligands within the hinge region of a kinase's ATP-binding pocket.[3]

The subject of this guide, 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, is a particularly powerful building block for several reasons:

  • Two Reactive Sites: The chlorine atoms at the C4 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr), allowing for sequential and regioselective introduction of different functionalities.

  • Modulating Electronics: The electron-withdrawing nitrile group at the C3 position significantly influences the electronic character of the ring, enhancing its susceptibility to nucleophilic attack.

  • Synthetic Handle: The nitrile group itself can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, expanding the accessible chemical space.[4]

This combination of features enables the rapid generation of diverse compound libraries, making it an ideal starting point for hit-to-lead and lead optimization campaigns.

Physicochemical Properties & Handling

A summary of the key properties of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is provided below.

PropertyValueSource(s)
CAS Number 2127110-20-5[5]
Molecular Formula C₇H₂Cl₂N₄[5]
Molecular Weight 217.03 g/mol [5]
Appearance White to yellow powder or crystals[6]
Storage Conditions 2-8°C, under an inert atmosphere[6]

Synthesis of the Building Block

While 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is commercially available from several vendors[5], understanding its synthesis is valuable. A common and effective strategy for creating such dichlorinated N-heterocycles involves the chlorination of a dihydroxy precursor.[7][8] The following two-step synthesis is a plausible and robust route based on established chemical principles.

Step 1: Synthesis of 4,6-Dihydroxypyrazolo[1,5-a]pyrazine-3-carbonitrile

The pyrimidine ring of the scaffold is constructed via the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-biselectrophilic compound like diethyl malonate.[9]

Synthesis_Step1 reagents 3-Amino-1H-pyrazole-4-carbonitrile + Diethyl Malonate intermediate 4,6-Dihydroxypyrazolo[1,5-a]pyrazine-3-carbonitrile reagents->intermediate NaOEt, EtOH Reflux

Caption: Proposed synthesis of the dihydroxy intermediate.

Step 2: Chlorination to Yield 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

The dihydroxy intermediate is then chlorinated using a strong dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline to accelerate the reaction.[7]

Synthesis_Step2 intermediate 4,6-Dihydroxypyrazolo[1,5-a]pyrazine-3-carbonitrile product 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile intermediate->product POCl₃ Reflux

Caption: Chlorination of the diol to the final product.

Chemical Reactivity: The Mechanism and Regioselectivity of SNAr

The primary utility of this building block lies in its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The electron-deficient nature of the pyrazine ring, amplified by the fused pyrazole and the C3-nitrile group, makes the C4 and C6 positions highly electrophilic and thus ripe for this reaction.

SNAr_Mechanism Start 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Attack at C4 Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Meisenheimer Product Monosubstituted Product Meisenheimer->Product Elimination LeavingGroup Cl⁻

Caption: General mechanism for SNAr on the scaffold.

Causality of Regioselectivity (C4 vs. C6):

In dichlorinated aza-heterocyclic systems, predicting which chlorine is more reactive is paramount. For pyrimidine-containing scaffolds, the C4 position is generally more reactive than the C2 position (analogous to C6 here).[10] This preference is driven by the superior ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C4.

For the pyrazolo[1,5-a]pyrazine system, the attack at C4 is further favored. The C4 position is para to the bridgehead nitrogen (N5) and ortho to the pyrazine nitrogen (N7), both of which can effectively delocalize the negative charge of the intermediate. Computational studies on a closely related scaffold, ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, confirm that the position analogous to C4 has a significantly lower activation energy for nucleophilic attack compared to the position analogous to C6.[11] Therefore, nucleophilic attack is expected to occur preferentially at the C4 position under kinetic control.

Experimental Protocols

The following protocols are designed as robust starting points and may be optimized for specific substrates and desired outcomes.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile at C4

This protocol describes a general procedure for the selective reaction of an amine with the C4 position of the scaffold.

Rationale:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving it to completion.

  • Temperature: Gentle heating is often sufficient for this activated system, minimizing side reactions. Reaction progress should be monitored to determine the optimal temperature and time.

Materials:

  • 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine, benzylamine) (1.1 eq)

  • DIPEA or K₂CO₃ (1.5 - 2.0 eq)

  • Anhydrous DMF (or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, stirrer, and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at a temperature between 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-substituted-6-chloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Protocol 2: Disubstitution - Introduction of a Second Nucleophile at C6

This protocol describes the substitution of the remaining chlorine at the C6 position.

Rationale: The electronic nature of the group installed at C4 will influence the reactivity of the C6 chloride. An electron-donating group (like an alkylamine) will slightly deactivate the ring, potentially requiring more forcing conditions (higher temperature, stronger base, or microwave irradiation) for the second substitution.

Procedure:

  • Dissolve the 4-substituted-6-chloropyrazolo[1,5-a]pyrazine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane).

  • Add the second, different amine nucleophile (1.2 - 1.5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 100-140°C) or utilize microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous work-up and purification by column chromatography as described in Protocol 1 to isolate the final 4,6-disubstituted product.

Application in Drug Discovery: A Kinase Inhibitor Workflow

This scaffold is a premier choice for developing kinase inhibitors. The workflow below illustrates how a diverse library of potential inhibitors can be rapidly synthesized from this single building block.

Workflow cluster_0 Synthetic Workflow cluster_1 Step 1: C4 Substitution (Protocol 1) cluster_2 Step 2: C6 Substitution (Protocol 2) Start 4,6-Dichloropyrazolo [1,5-a]pyrazine-3-carbonitrile Nuc1 Amine 1 (e.g., Hinge-Binder) Intermediate 4-(Amine 1)-6-chloro-... -carbonitrile Nuc1->Intermediate Regioselective S_NAr Nuc2 Amine 2 (e.g., Solvent-Front Moiety) FinalProduct 4,6-Disubstituted Kinase Inhibitor Candidate Intermediate->FinalProduct Nuc2->FinalProduct S_NAr

Caption: Synthetic workflow for kinase inhibitor library generation.

In a typical kinase inhibitor design, the amine introduced at the C4 position is often a small, flat aromatic or heteroaromatic amine designed to interact with the kinase hinge region via hydrogen bonding. The second amine, introduced at the C6 position, is generally more diverse and is used to probe the solvent-exposed region of the ATP pocket to enhance potency and selectivity. This modular, two-step approach allows for the systematic exploration of structure-activity relationships (SAR).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][7]triazine derivatives as potent inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • A process for the preparation of pyrazine derivatives. Google Patents.
  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine. Google Patents.
  • US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.
  • Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4‑b]pyrazine. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of Emission Color‐Tunable Pyrazolo[1,5‐a]pyrimidines with β,β‐Difluoro Peroxides as 1,3‐Bis‐Electrophiles. ResearchGate. Available at: [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Selective Nucleophilic Substitutions on Tetrazines. ResearchGate. Available at: [Link]

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine. Google Patents.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantitative Analysis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Abstract & Introduction 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is a highly functionalized, halogenated bicyclic nitrogen heterocycle. Compounds of this class serve as critical advanced intermediates in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is a highly functionalized, halogenated bicyclic nitrogen heterocycle. Compounds of this class serve as critical advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. Ensuring the chemical purity and accurate assay of this intermediate is paramount, as impurities can propagate through subsequent synthetic steps, compromising final API quality.

This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol is designed as a self-validating system, ensuring compliance with the latest ICH Q2(R2) [1] and USP <1225> [2] regulatory guidelines.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must begin with a predictive understanding of the analyte's physicochemical properties rather than empirical trial and error.

  • Analyte Characteristics & Vulnerabilities : The pyrazolo[1,5-a]pyrazine core is severely electron-deficient due to the inductive and resonance effects of the two chlorine atoms and the carbonitrile group. This electron withdrawal significantly lowers the basicity (pKa) of the core nitrogens. Furthermore, this electron deficiency makes the chlorinated positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). We predict rapid degradation under basic stress, but relative stability under acidic conditions.

  • Stationary Phase Selection : According to Snyder and Kirkland's foundational principles of HPLC method development[3], planar aromatic systems with halogen substituents require stationary phases that offer high steric selectivity and robust π−π interactions. A Superficially Porous Particle (SPP) C18 column (2.7 µm) is selected. The solid core limits longitudinal diffusion, providing ultra-high efficiency (theoretical plates) at standard HPLC backpressures, which is critical for resolving closely eluting halogenated degradants.

  • Mobile Phase & pH Control : Nitrogen heterocycles are notorious for peak tailing due to secondary interactions with unendcapped surface silanols[4]. To mitigate this, a mobile phase of 0.1% Trifluoroacetic acid (TFA) is employed. TFA serves a dual purpose: it drives the mobile phase pH to ~2.0 (ensuring any residual basic sites are fully protonated and ion-paired) and acts as a volatile modifier, rendering the method directly compatible with LC-MS for future impurity elucidation.

  • Thermodynamic Control : The column compartment is thermostatted to 40°C. This deliberate choice reduces mobile phase viscosity, thereby increasing the analyte's diffusion coefficient. This flattens the right side of the van Deemter curve, allowing for higher flow rates without a loss in resolution.

Method Development & Validation Workflow

Workflow A 1. Physicochemical Profiling (LogP, pKa, Reactivity) B 2. Chromatographic Screening (Stationary Phase & pH) A->B Defines Boundary Conditions C 3. Gradient Optimization (Resolution & Symmetry) B->C Selects Optimal Chemistry D 4. Forced Degradation (Specificity & Mass Balance) C->D Establishes Stability-Indicating Power E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E Confirms Method Reliability

Figure 1: Logical workflow for the development and validation of a stability-indicating HPLC method.

Experimental Protocols

Reagents & Equipment
  • Analyte : 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile Reference Standard (>99.5% purity).

  • Solvents : HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment : UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Chromatographic Conditions
ParameterSpecification / Setting
Column SPP C18, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C ± 2°C
Detection Wavelength PDA extracted at 265 nm (Scan: 200–400 nm for Peak Purity)
Injection Volume 5.0 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

  • 0.0 - 2.0 min : 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min : 10% 90% B (Linear gradient for separation)

  • 12.0 - 14.0 min : 90% B (Column wash)

  • 14.0 - 15.0 min : 90% 10% B (Return to initial conditions)

  • 15.0 - 20.0 min : 10% B (Equilibration)

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile (sonicate for 5 minutes). Dilute to volume with Water.

  • Working Standard Solution (100 µg/mL) : Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Protocol (Self-Validating System)

To ensure trustworthiness, this method incorporates a self-validating framework. Before any sample data is accepted, the system must pass rigorous System Suitability Testing (SST). The validation is executed in strict adherence to USP <1225> [2] and ICH Q2(R2) [1].

System Suitability Testing (SST)

Causality: SST acts as the daily gatekeeper. A tailing factor >1.5 immediately flags stationary phase degradation or active silanol exposure, preventing the generation of invalid data.

  • Theoretical Plates (N) : 10,000

  • Tailing Factor (Tf) : 1.5

  • Injection Precision (%RSD) : 2.0% (for n=6 replicate injections)

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte is subjected to extreme stress. The PDA detector is utilized to calculate Peak Purity (Purity Angle < Purity Threshold), ensuring no degradants co-elute with the main peak.

Stress ConditionReagents / EnvironmentTime / TempExpected Degradation Pathway
Acidic 1.0 N HCl24 hrs, 60°CMinimal (Core is stable to acid)
Basic 0.1 N NaOH2 hrs, RTHigh (SNAr at Cl positions; Nitrile hydrolysis)
Oxidative 3.0% H2​O2​ 24 hrs, RTN-oxide formation on pyrazine core
Thermal Solid state7 days, 105°CMinimal degradation
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hrsPotential radical dechlorination
Quantitative Validation Parameters

The following parameters must be evaluated to confirm the method's fitness for purpose[1].

Validation ParameterMethodologyAcceptance Criteria
Linearity & Range 5 concentration levels from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spiking API into synthetic matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0% .
Method Precision 6 independent sample preparations at 100% target concentration (Repeatability).%RSD of assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), Mobile Phase B ratio ( ± 2% absolute).SST criteria must be met; Assay variations 2.0%.

Conclusion

The developed RP-HPLC method for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile leverages fundamental physicochemical principles to ensure high specificity, excellent peak shape, and robust quantitation. By integrating a self-validating SST mechanism and adhering to ICH Q2(R2) and USP <1225> guidelines, this protocol provides drug development professionals with a highly reliable analytical tool for both routine batch release and stability monitoring.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Practical HPLC Method Development, 2nd Edition Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. URL:[Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds Source: Schronk, L. R., et al. (1981). Journal of Chromatographic Science, 19(10), 514-518. Oxford Academic. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex heterocyclic building blocks. 4,6-Dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex heterocyclic building blocks. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is a critical intermediate in the development of kinase inhibitors (e.g., RET, JAK, and CDK2 inhibitors)[1].

However, the conversion of pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione-3-carbonitrile to its dichloro analogue using Phosphorus oxychloride (POCl₃) is notoriously problematic. Yields often plummet due to incomplete chlorination, product degradation into intractable tars, or hydrolysis during aqueous workup. This guide provides field-proven, mechanistically grounded strategies to optimize your yield and streamline your workflow.

Mechanistic Insights: Why Neat POCl₃ Fails

To improve yield, we must first understand the causality behind the reaction's failure. The starting material, pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione-3-carbonitrile, exists in a tautomeric equilibrium with its enol form. The chlorination relies on the nucleophilic attack of the enol oxygen onto the electrophilic phosphorus of POCl₃.

However, the 3-cyano group is strongly electron-withdrawing . It pulls electron density away from the pyrazine core, drastically reducing the nucleophilicity of the enol oxygens[1]. When neat POCl₃ is used, the reaction is sluggish. Chemists often compensate by increasing the temperature (>110 °C) and extending reaction times (>48 hours), which inevitably leads to the polymerization of the pyrazine core and the formation of black tar[2].

The Solution: The addition of a catalytic or stoichiometric base, such as N,N-Dimethylaniline or Pyridine hydrochloride (PyHCl), fundamentally changes the reaction pathway. These additives react with POCl₃ to generate a highly electrophilic Vilsmeier-Haack-type complex[3][4]. This hyper-reactive species easily overcomes the deactivated nature of the pyrazine core, allowing complete chlorination at significantly lower temperatures.

Pathway SM Dione-3-carbonitrile Precursor Int Vilsmeier-type Intermediate SM->Int POCl3 + Additive (e.g., PhNMe2) Prod 4,6-Dichloro Target Int->Prod Cl- substitution 80-95 °C

Reaction pathway for the chlorination of pyrazolo[1,5-a]pyrazine-4,6-dione-3-carbonitrile.

Quantitative Data: Condition Optimization

The table below summarizes the impact of different reaction conditions on the isolated yield of 4,6-dichloropyrazolo[1,5-a]pyrazine derivatives based on literature and internal optimization data.

Reaction ConditionAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile
Neat POCl₃None12048~6020 - 25Severe tar / Degradation
POCl₃ + PCl₅None10024~8540 - 45Mono-chloro intermediate
POCl₃Pyridine HCl (1.0 eq)9516>9565 - 70Minimal (Clean profile)
POCl₃N,N-Dimethylaniline (1.5 eq)9012>9875 - 82Minimal (Clean profile)

Data synthesis derived from standard chlorination protocols of deactivated pyrazines[2][3].

Optimized Step-by-Step Protocol

This protocol utilizes N,N-Dimethylaniline to accelerate the reaction, ensuring a self-validating workflow where analytical checks prevent premature workup.

Step 1: Reagent Preparation & Activation

  • Charge a dry, argon-flushed round-bottom flask with pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione-3-carbonitrile (1.0 equiv).

  • Add POCl₃ (10.0 to 15.0 equiv). Note: POCl₃ acts as both the reagent and the solvent.

  • Slowly add N,N-Dimethylaniline (1.5 equiv) dropwise at room temperature[3]. The mixture will become slightly exothermic.

Step 2: Controlled Chlorination 4. Heat the reaction mixture to 85–90 °C. Do not exceed 95 °C to prevent degradation. 5. Self-Validation Check (LC-MS): After 8 hours, sample the reaction. Quench an aliquot in cold methanol and analyze via LC-MS.

  • Starting Material: [M+H]⁺ ≈ 177

  • Mono-chloro Intermediate: [M+H]⁺ ≈ 195

  • Target Dichloro Product: [M+H]⁺ ≈ 213

  • Action: Do not proceed to Step 3 until the mono-chloro peak is <3% relative to the target product.

Step 3: Buffered Aqueous Quench (Critical) 6. Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove ~70% of the excess POCl₃. 7. Dissolve the resulting dark oil in Ethyl Acetate (EtOAc). 8. Pour the EtOAc solution slowly into a vigorously stirred, ice-cold 1M aqueous solution of NaH₂PO₄ (pH ~4.5)[2]. Causality: A buffered quench neutralizes the residual POCl₃/HCl without creating a highly basic environment that would hydrolyze the newly formed C-Cl bonds or the cyano group.

Step 4: Extraction and Purification 9. Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts. 10. Separate the organic layer, extract the aqueous layer twice more with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate. 11. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

Troubleshooting FAQs

Troubleshooting Issue Low Yield of Dichloro Product C1 Incomplete Chlorination (Mono-chloro detected) Issue->C1 C2 Product Degradation (Tarry mixture) Issue->C2 C3 Hydrolysis during Workup Issue->C3 S1 Add Pyridine HCl or N,N-Dimethylaniline C1->S1 S2 Lower Temp to 80-95°C Limit Time to 12-16h C2->S2 S3 Quench in Ice-Cold Buffer (NaH2PO4 or NaHCO3) C3->S3

Troubleshooting logic tree for resolving low yields in 4,6-dichloropyrazolo[1,5-a]pyrazine synthesis.

Q1: My LC-MS shows a massive peak at m/z 195. Why is the reaction stalling at the mono-chloro stage? A: The first chlorination (usually at the 4-position) further deactivates the pyrazine ring, making the second chlorination (at the 6-position) highly unfavorable. If you are using neat POCl₃, the electrophilicity is insufficient. You must add an activating agent like N,N-Dimethylaniline or Pyridine hydrochloride to push the second chlorination to completion[3][4].

Q2: The reaction mixture turns into a black, intractable tar, and I cannot extract any product. How do I prevent this? A: Tar formation is the result of pyrazine polymerization caused by prolonged heating at high temperatures (>110 °C) in the presence of strong acids (HCl generated during the reaction). By using an additive like N,N-Dimethylaniline, you not only accelerate the reaction but also scavenge the generated HCl. This allows you to lower the reaction temperature to 90 °C, drastically reducing thermal degradation[2].

Q3: The reaction looks complete by LC-MS, but I lose all my product during the aqueous workup. What is going wrong? A: You are likely experiencing hydrolysis. The chloro groups on the electron-deficient pyrazolo[1,5-a]pyrazine core are highly susceptible to nucleophilic displacement by water, especially if the quench is allowed to become too hot (exothermic POCl₃ quench) or too basic. Always remove the majority of POCl₃ via distillation first, and quench the remainder into an ice-cold, buffered solution (like NaH₂PO₄) to maintain a mildly acidic pH during the workup[2].

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Mechanistic Analysis: The "Brick Dust" Dilemma 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a highly rigid, planar bicyclic heteroaromatic intermediate frequently utilized in early drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Analysis: The "Brick Dust" Dilemma

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a highly rigid, planar bicyclic heteroaromatic intermediate frequently utilized in early drug discovery. Researchers consistently report severe challenges with its aqueous solubility.

To troubleshoot this, we must first understand the causality behind its physical properties. The molecule suffers from a classic "brick dust" phenomenon. The highly planar pyrazolo[1,5-a]pyrazine core promotes tight π−π stacking in the solid state. Furthermore, the two chlorine atoms and the cyano group significantly increase the compound's lipophilicity (logP) while contributing to strong intermolecular dipole-dipole interactions and halogen bonding. This results in an exceptionally high crystal lattice energy. According to established [1], compounds with high logP and high melting points (indicative of strong lattice energy) resist solvation because the energy required to break the crystal lattice exceeds the hydration energy provided by the aqueous solvent.

Troubleshooting FAQs

Q1: My compound completely precipitates when I dilute my DMSO stock into an aqueous assay buffer. Why does this happen, and how can I prevent it? A: This is a classic "solvent shift" crash-out. When a highly lipophilic compound dissolved in DMSO is introduced into an aqueous environment, the DMSO rapidly diffuses into the bulk water faster than the compound can solvate. This creates a localized state of extreme supersaturation, leading to rapid nucleation and precipitation. As highlighted in literature regarding [2], this kinetic solubility failure leads to false negatives in bioassays. Solution: Never spike DMSO stock directly into a large volume of buffer. Instead, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20 or Pluronic F-68) before slowly titrating in the aqueous buffer under constant vortexing. Keep final DMSO concentrations ≤1% .

Q2: Can I adjust the pH of my buffer to force the compound into solution via salt formation? A: No. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile lacks ionizable functional groups within a physiological pH range (pKa 2–10). It has no basic amines or acidic protons. Therefore, adjusting the pH or attempting to form hydrochloride or sodium salts will be entirely ineffective. You must rely on non-covalent solubilization strategies.

Q3: What is the best formulation strategy for dosing this compound in in vivo pharmacokinetic (PK) studies? A: For in vivo studies, cyclodextrin complexation is the gold standard for planar, non-ionizable heterocycles. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic pyrazolo[1,5-a]pyrazine core, shielding it from the aqueous environment, while the hydrophilic exterior ensures high aqueous solubility. [3] demonstrate that a 10-20% (w/v) HP- β -CD solution in saline can increase the apparent solubility of such compounds by several orders of magnitude.

Visualizations & Workflows

SolubilityTree Start Compound Insoluble in Aqueous Buffer CheckIon Is it ionizable (pKa 2-10)? Start->CheckIon NoIon No (4,6-Dichloro...) CheckIon->NoIon Neutral/Rigid YesIon Yes CheckIon->YesIon Adjust pH / Salt InVitro In Vitro Assay? NoIon->InVitro InVivo In Vivo PK? NoIon->InVivo Cosolvent Use max 1% DMSO + 0.01% Tween-20 InVitro->Cosolvent Cyclodextrin 20% HP-β-CD or Lipid Formulation InVivo->Cyclodextrin

Decision tree for solubilizing non-ionizable, rigid heterocycles.

CyclodextrinWorkflow Weigh Weigh API & HP-β-CD Mix Dry Mix (Trituration) Weigh->Mix Water Add Water Dropwise Mix->Water Knead Knead to Paste Water->Knead Dry Lyophilize / Dry Knead->Dry

Step-by-step workflow for preparing a cyclodextrin inclusion complex.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Turbidimetry)

This self-validating protocol ensures that your compound remains soluble under the exact conditions of your in vitro biological assay.

  • Stock Preparation: Prepare a 10 mM stock of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a clear-bottom 96-well plate.

  • Buffer Spiking: Transfer 2 μ L of each DMSO dilution into 198 μ L of the target aqueous assay buffer (e.g., PBS pH 7.4). (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow for potential delayed nucleation.

  • Measurement: Read the absorbance at 620 nm (nephelometry/turbidimetry) using a microplate reader.

  • Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance remains equal to the blank (buffer + 1% DMSO). Any increase in baseline absorbance indicates light scattering due to compound precipitation.

Protocol B: HP- β -CD Complexation (Kneading Method)

Use this protocol to formulate the compound for in vivo dosing without using toxic levels of organic solvents.

  • Molar Ratio Calculation: Calculate a 1:1 to 1:5 molar ratio of compound to HP- β -CD. Given the rigid, bulky nature of the pyrazolo-pyrazine core, a 1:3 ratio is recommended for initial trials.

  • Trituration: Place the accurately weighed compound and HP- β -CD powders into a mortar. Mix thoroughly in the dry state for 5 minutes.

  • Wetting: Add LC-MS grade water dropwise while continuously triturating until a homogeneous, thick paste is formed.

  • Kneading: Knead the paste vigorously for 30–45 minutes. The mechanical energy forces the hydrophobic core of the drug into the cyclodextrin cavity.

  • Drying: Disperse the paste in a minimal amount of water, freeze at -80°C, and lyophilize for 24-48 hours to obtain a dry, flowable inclusion complex powder.

  • Reconstitution: Reconstitute the lyophilized powder in sterile saline prior to dosing.

Data Presentation: Formulation Strategies Comparison

Formulation StrategySolubilization MechanismSolubilization Power (Relative)In Vitro TolerabilityIn Vivo TolerabilityBest Use Case
DMSO (1%) + Buffer Co-solventLowHighN/AHigh-throughput enzymatic assays
DMSO (1%) + 0.01% Tween-20 Co-solvent + MicellarModerateModerate (may lyse cells)N/ACell-based assays (requires optimization)
20% HP- β -CD Inclusion ComplexationVery HighHighHigh (IV/PO safe)In vivo PK/PD dosing
PEG400 / PG (50:50) Dielectric constant reductionHighLow (protein denaturation)Moderate (PO safe)Oral toxicology formulations

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26. (2001) URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today, 11(9-10), 446-451. (2006) URL: [Link]

  • Title: Pharmaceutical applications of cyclodextrins: basic science and product development Source: Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (2010) URL: [Link]

Troubleshooting

Optimizing reaction conditions for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile nucleophilic substitution

Initiating Problem Analysis I'm currently dissecting the request, focusing on optimizing reaction conditions. The subject is nucleophilic substitution of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Problem Analysis

I'm currently dissecting the request, focusing on optimizing reaction conditions. The subject is nucleophilic substitution of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile. My goal is a technical support center output, focusing on troubleshooting and FAQs. I'm building an outline for the content's structure.

Defining Audience and Structure

I've defined the target audience as researchers and drug development professionals. The content format will be Q&A-style. Now I'm establishing the core requirements: editorial autonomy, grounded authority, and visual clarity are the top priorities. The visualization elements are going to include tables, step-by-step methodologies and Graphviz diagrams rendered from DOT code. The diagrams will follow strict color and contrast rules for maximum readability, and include a concise caption.

Focusing on Nucleophilic Substitution

I'm zeroing in on the nucleophilic substitution of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile. Given its specific nature, I'm aiming for a highly technical troubleshooting guide, specifically around its SN1 and SN2 reactions. I'm considering various nucleophiles and potential reaction conditions. The guide will be as comprehensive as possible.

Analyzing Key Regioselectivity

I've homed in on the regioselectivity of 4,6-dichloropyrazolo[1,5-a]pyrazine, particularly its behavior in nucleophilic substitution. The article "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647)..." (ACS, 2020) provides direct insights, and the compounds highlighted in Table 4 seem crucial to understanding the process further.

Pinpointing Nucleophilic Reactivity

I've examined the synthesis pathway, specifically the reactions involving ethyl pyrazole-3-carboxylate. The regiochemistry during alkylation is yielding the proximal regioisomer, as expected. Moreover, I'm now certain about the SNAr reactivity: C-4 is far more susceptible to nucleophilic attack because of nitrogen stabilization and, crucially, a cyano group at C-3 will make it even more prone to nucleophilic attack.

Developing the Mechanics

Now, I'm developing the mechanistic insights, specifically why substitution primarily occurs at C-4. I'm building a detailed DOT diagram to illustrate the regioselectivity logic and the stabilizing effect on the Meisenheimer complex. Next I'll troubleshoot regioselectivity issues using a Q&A format, tackling poor selectivity and low yields, and later addressing side reactions. I'll also start creating Standard Operating Protocols (SOPs) for nucleophilic and subsequent substitutions.

Constructing Substitution Strategies

I am now designing two crucial DOT diagrams. The first one will be a regioselectivity workflow, illustrating why C-4 attack is favored with colors indicating favored versus disfavored pathways. The second focuses on the sequential substitution experiments, breaking down each step from the starting material to the disubstituted product. I'm using colors and nodes to highlight the key changes in each workflow.

Defining Reactivity Parameters

I've been analyzing the electron-deficient heterocycle of the pyrazolo[1,5-a]pyrazine core, specifically the activation of the C-4 position by the neighboring nitrogen atoms. The nitrile group at C-3 intensifies this effect. As a result, C-4 substitution requires only mild conditions. I'm building data tables, mapping optimal solvents and bases and temperatures, to assess C-4 and C-6 substitution yields. I now see pushing to C-6 requires higher temperatures or metal catalysis.

Refining DOT Diagrams

I'm now refining the DOT diagrams to improve visual clarity and adherence to the specified constraints. I'm focusing on color contrast and making sure the palette is consistent. Specifically, I'm reworking the flow to represent the key regioselectivity logic, including the starting material and the preferred C-4 attack. I'm also ensuring the diagram's maximum width is under 760 pixels.

Visualizing Key Regioselectivity

I'm now integrating new nodes and colors within the DOT diagrams. I'm focusing on contrasting the kinetic favorability of C-4 attack against the thermodynamic demands of C-6. The visual representation of the Meisenheimer complexes, highlighting their relative stabilities, is also central. I'm using temperature ranges as labels to reflect the reaction conditions.

Mapping Reaction Conditions

I've crafted a reaction workflow using a DOT diagram, with a visual breakdown of sequential substitution steps. The diagram now clearly outlines a two-step process: C-4 SNAr, followed by C-6 functionalization. I've also incorporated labels, including critical reaction conditions for each step, e.g. base, temperature and solvent. The color scheme is consistent, and I'm ensuring it's easily interpretable.

Formatting Reference Elements

I'm now making final formatting adjustments, changing the text color of the "FBBC05" node to dark gray. Also, I'm ensuring all the URLs in my reference list are correct and valid, specifically the DOI links from the search results, like https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00948 and https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01062. I'm making sure these links work.

Verifying Literature Citations

I've confirmed the validity of several literature citations. I'm focusing on "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases" and "Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy," using DOI resolvers. I'm ensuring all links are functional and accurate to facilitate further work. I am also working with "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines".

Developing Reaction Parameters

I'm now drafting the Q&A-style troubleshooting guide to address regioselectivity issues. My main concern is the formation of multiple substitution products. I've detailed the kinetic and thermodynamic control, outlining the roles of LUMO localization and the nitrile group. I've also added base selection for amine nucleophiles. Finally, I'm considering strong bases for weak nucleophiles, such as aniline.

Finalizing Substitution Procedures

I'm now creating Standard Operating Procedures (SOPs), focusing on stoichiometry and temperature control, specifically for amide anion formation with strict temperature regulation (-78°C to 0°C). I've integrated self-validating system elements, including TLC and LC-MS checks to guide the workflow, such as temperature adjustments based on observed mass-to-charge ratios of the product. My focus is on robust control and consistency.

Optimization

Preventing degradation of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile during long-term storage

Welcome to the dedicated technical support guide for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical halogenated heterocyclic building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address challenges you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile?

To ensure the long-term stability of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, it is crucial to control the storage environment. The recommended storage temperature is between 2-8°C.[1][2] The compound should be stored in a tightly sealed container to prevent exposure to moisture. For optimal preservation, especially for long-term storage, blanketing the compound with an inert gas such as nitrogen or argon is highly recommended.[3][4] This is a standard practice for air-sensitive compounds to prevent degradation from atmospheric oxygen and moisture.[5]

Why is an inert atmosphere recommended for storage?

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is a chlorinated heterocyclic compound. Such compounds can be sensitive to atmospheric conditions, particularly moisture and oxygen.[3] Exposure to moisture can lead to hydrolysis of the chloro groups, forming less active or undesired byproducts.[6] An inert atmosphere displaces oxygen and moisture, creating a dry and non-reactive environment that significantly slows down potential degradation pathways.[4] Using high-purity inert gas is critical for this purpose.[3]

How should I handle the compound when taking a sample for an experiment?

Proper handling is critical to maintain the integrity of the bulk material. Ideally, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. All handling of the solid should be performed in a controlled environment, such as a glovebox with a purified inert atmosphere (<1 ppm of oxygen and moisture).[3][5] If a glovebox is not available, a glove bag purged with inert gas can be used.[7] Use clean, dry spatulas and weighing instruments. After taking the desired amount, the container should be purged again with inert gas before resealing tightly.

What are the visible signs of degradation?

The compound is typically a white to yellow powder or crystalline solid.[1][8] A significant change in color, such as darkening to brown or the appearance of a tacky or oily consistency, may indicate degradation. Any noticeable change in the physical properties of the material should prompt a purity check before use.

Is 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile sensitive to light?

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results using the same batch of compound. Degradation of the compound due to improper storage or handling.1. Verify that the storage conditions have been consistently maintained (2-8°C, inert atmosphere, protection from light and moisture). 2. Perform a purity analysis (e.g., HPLC, LC-MS, or ¹H NMR) on the stored material to check for the presence of degradation products. 3. If degradation is confirmed, it is advisable to use a fresh, unopened container of the compound for critical experiments.
The compound has changed color or consistency. Significant degradation has likely occurred due to exposure to air, moisture, or light.1. Do not use the compound for experiments where high purity is required. 2. A purity analysis can be performed to identify the degradation products and determine if the material is salvageable for any purpose. 3. Review your storage and handling procedures to prevent this from happening with new batches.
Difficulty solubilizing the compound in a previously used solvent. The formation of insoluble degradation products.1. Attempt to solubilize a small sample in a different, compatible solvent to see if the issue persists. 2. Filter a small, dissolved sample and analyze the filtrate for purity. 3. This is a strong indicator of degradation, and the use of a fresh batch is recommended.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge: If you have access to a glovebox, perform all steps within the inert atmosphere. If not, use a Schlenk line or a similar setup to purge the vial with dry nitrogen or argon.

  • Aliquotting: If you anticipate using small amounts of the compound over time, it is best practice to aliquot the bulk material into several smaller vials. This minimizes the exposure of the entire batch to the atmosphere each time a sample is needed.

  • Inert Gas Blanket: After adding the compound to the vial, flush the headspace with a gentle stream of inert gas for 1-2 minutes.

  • Sealing: Tightly seal the vial cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, date opened, and any other relevant information.

  • Storage Location: Place the sealed vial in a refrigerator maintained at 2-8°C. The refrigerator should be designated for chemical storage and not for food or beverages.[11]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline and may need to be optimized for your specific equipment and requirements.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1-0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Run a sample from a new, unopened vial as a reference standard.

    • Analyze the stored sample under the same conditions.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the stored sample indicates degradation.

Visualizations

Potential Degradation Pathways

A 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile B Hydrolysis Products (e.g., Chloro -> Hydroxy) A->B Moisture (H₂O) C Oxidation Products A->C Oxygen (O₂) D Photodegradation Products A->D UV Light start Receive Compound aliquot Aliquot into smaller vials (optional, but recommended) start->aliquot purge Purge with Inert Gas (N₂ or Ar) aliquot->purge seal Seal Tightly (PTFE-lined cap + Parafilm®) purge->seal store Store at 2-8°C Away from Light seal->store end Stable Long-Term Storage store->end

Caption: Recommended workflow for long-term storage.

References

  • Benchchem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Ossila. Air Sensitive Compounds.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. 2021.
  • ResearchGate. Principles of Inert Atmosphere Storage. 2024.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014.
  • Unknown. Chemical Storage.
  • The Synergist. Best Practices for Proper Chemical Storage.
  • Eastwest Medico. The Ultimate Guide to Properly Storing Nitrile Gloves. 2023.
  • Unknown. How to Store Nitrile Gloves Properly. 2025.
  • Sciencemadness.org. How do you store chemicals in inert gas?. 2025.
  • PubMed. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. 2018.
  • Sara Glove. Disposable Nitrile Gloves: The Complete Guide. 2025.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • AGMD Group. How to Properly Store Nitrile Gloves for Maximum Shelf Life. 2025.
  • S&S Glove. Shelf life of Nitrile gloves and how to store in a right way. 2022.
  • ResearchGate. N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. 2025.
  • ACS Publications. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. 2013.
  • ChemRxiv. Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning.
  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.
  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Sigma-Aldrich. 4,6-Dichloropyrazolo 1,5-a pyrazine.
  • ChemicalBook. 4,6-dichloropyrazolo[1,5-a]pyrazine | 2127110-20-5. 2026.
  • ResearchGate. A Short Review on Pyrazole Derivatives and their Applications.
  • Advanced ChemBlocks. 4,6-dichloropyrazolo[1,5-a]pyrazine. 2026.
  • BLDpharm. 2127110-20-5|4,6-Dichloropyrazolo[1,5-a]pyrazine.
  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. 2017.
  • Google Patents. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination.
  • Benchchem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • ChemicalBook. 2,5-Dichloropyrazine synthesis.
  • Unknown. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017.
  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • University of Waterloo. CHEMICAL STORAGE FACT SHEET. 2023.
  • University of Tennessee, Knoxville. Time-Sensitive Chemicals | Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Organic Syntheses. 5 - Organic Syntheses Procedure.
  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. 2016.
  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. 2022.
  • MDPI. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. 2022.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Purification for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Welcome to the Advanced Troubleshooting Portal for the synthesis and purification of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1). As a privileged bicyclic scaffold widely utilized in kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis and purification of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1). As a privileged bicyclic scaffold widely utilized in kinase inhibitor development, maintaining the chemical purity of this intermediate is critical.

This guide is designed for process chemists and drug development professionals. It moves beyond basic procedures to address the mechanistic causality of impurity formation during phosphorus oxychloride (POCl 3​ ) chlorination, providing self-validating workflows to ensure your batches meet rigorous regulatory standards.

Module 1: Mechanistic Impurity Profiling (The Causality)

The synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile typically involves the double dehydroxy-chlorination of a pyrazolo[1,5-a]pyrazine-4,6-diol (or dione) precursor. This reaction is notoriously prone to side reactions due to the electron-deficient nature of the pyrazine ring and the fragility of the C3-carbonitrile group.

Understanding why impurities form is the first step in eliminating them:

  • Incomplete Chlorination (Monochloro Intermediates): The conversion of the diol to the dichloro compound proceeds stepwise. The first hydroxyl group reacts rapidly with POCl 3​ to form a phosphorodichloridate intermediate, which is displaced by chloride. However, the introduction of the first electron-withdrawing chlorine atom deactivates the ring, making the second chlorination highly sluggish. Insufficient thermal energy or lack of an acid catalyst stalls the reaction, leaving monochloro-hydroxy impurities.

  • Nitrile Hydrolysis (Amide/Carboxylic Acid Formation): The C3-carbonitrile (-CN) is highly sensitive to acid-catalyzed hydrolysis. During the aqueous quench of excess POCl 3​ , massive amounts of HCl gas and phosphoric acid are generated. If the internal temperature spikes, the nitrile rapidly hydrates to a primary amide (-CONH 2​ ), and eventually to a carboxylic acid.

  • Phosphate Dimers (N-Dimers): As demonstrated in kinetic studies of heterocycle chlorination , unreacted starting material can act as a nucleophile. Instead of a chloride ion attacking the activated phosphate intermediate, the oxygen or nitrogen of an unreacted diol molecule attacks it, forming high-molecular-weight, highly polar bridged dimer impurities.

Module 2: Troubleshooting FAQs

Q1: My post-quench LC-MS shows a major impurity at m/z 195 [M+H] + . What is this, and can I separate it via column chromatography? A1: A mass of 195 Da corresponds to the monochloro-hydroxy intermediate (C 7​ H 3​ ClN 4​ O), indicating incomplete chlorination (the desired product is m/z 213). Because this intermediate shares near-identical polarity and crystal packing properties with the final product, chromatographic separation or recrystallization will result in massive yield losses. Solution: Do not attempt physical separation. Resubject the crude batch to POCl 3​ using the optimized chemical protocol in Module 3, which utilizes N,N -dimethylaniline to drive the reaction to completion .

Q2: I am seeing a peak at m/z 231 [M+H] + after working up the reaction. How do I prevent this? A2: This is the primary amide impurity (C 7​ H 4​ Cl 2​ N 4​ O), formed via the acid-catalyzed hydrolysis of your carbonitrile group during a poorly controlled POCl 3​ quench. Solution: You must transition from a standard forward quench (adding water to the reaction) to a "hot inverse quench" or a strictly temperature-controlled basic quench. Adding the reaction mixture dropwise into a buffered, cold aqueous base prevents the localized acidic hotspots that drive nitrile hydration.

Q3: What are the regulatory limits for these impurities if this intermediate is moving into GMP API manufacturing? A3: According to the ICH Q3A (R2) Guidelines for New Drug Substances, if the maximum daily dose of the final API is 2g/day, the reporting threshold for any unknown organic impurity is 0.05% . You must develop a validated HPLC-UV method (typically monitored at 254 nm) capable of resolving the dichloro product from the monochloro and amide derivatives to accurately quantify them below this threshold.

Module 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that must be met before proceeding to the next step.

Protocol A: Optimized POCl 3​ Chlorination & Inverse Quench

This protocol prevents incomplete chlorination and eliminates nitrile hydrolysis.

  • Reaction Setup: In a dry, argon-flushed reactor, suspend the pyrazolo[1,5-a]pyrazine-4,6-diol precursor (1.0 equiv) in POCl 3​ (10.0 equiv).

  • Catalyst Addition: Slowly add N,N -dimethylaniline (1.5 equiv). Causality Note: This acts as both a phase-transfer catalyst and an HCl scavenger, significantly lowering the activation energy for the second chlorination step.

  • Heating & Validation: Heat the mixture to 105°C for 16 hours.

    • Self-Validation Checkpoint 1: Remove a 50 µL aliquot, quench it into 1 mL of cold acetonitrile/water (9:1), and analyze via LC-MS. Do not proceed until the m/z 195 (monochloro) peak is <1% AUC relative to the m/z 213 product peak.

  • Concentration: Cool the reactor to 40°C. Distill off approximately 70% of the excess POCl 3​ under reduced pressure. Causality Note: Removing excess POCl 3​ minimizes the exothermic shock during the quench.

  • Inverse Quench: Prepare a vigorously stirred biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO 3​ (1:1 v/v) cooled to 0–5°C. Dropwise add the concentrated reaction residue into this mixture.

    • Self-Validation Checkpoint 2: Suspend a pH probe in the aqueous layer. Adjust the addition rate to ensure the internal temperature never exceeds 15°C and the pH remains strictly 7.5 . If the pH drops below 7.5, pause the addition and add more NaHCO 3​ .

  • Isolation: Separate the organic layer, back-extract the aqueous layer with DCM, dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude product.

Protocol B: Recrystallization to Remove Dimer Impurities

If high-molecular-weight dimers (>400 Da) are detected, use this protocol.

  • Dissolution: Dissolve the crude 4,6-dichloro product in a minimum volume of boiling ethyl acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the mixture to cool ambiently to 20°C over 2 hours, then transfer to a 4°C refrigerator for 4 hours. Causality Note: The highly planar, non-polar 4,6-dichloro product crystallizes readily, while the highly polar phosphate dimers and residual amides remain solvated in the mother liquor .

  • Filtration: Filter the crystals and wash with ice-cold EtOAc/Hexanes (1:4). Dry under vacuum.

Module 4: Quantitative Data Matrix

Use this matrix to rapidly cross-reference your analytical data with the appropriate remediation strategy.

Impurity ProfileMolecular FormulaMW ( g/mol )LC-MS [M+H] + Primary Mechanistic CauseRemediation Strategy
Target Product C 7​ H 2​ Cl 2​ N 4​ 213.02213 N/AN/A
Monochloro-Hydroxy C 7​ H 3​ ClN 4​ O194.58195 Insufficient heat / Lack of catalystResubject to POCl 3​ + N,N -dimethylaniline
Primary Amide C 7​ H 4​ Cl 2​ N 4​ O231.04231 Acid-catalyzed nitrile hydrolysisStrict pH > 7.5 inverse basic quench
Phosphate Dimers Variable>400>400 Diol nucleophilic attack on phosphateEtOAc/Hexane recrystallization

Module 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Crude 4,6-Dichloro Batch Initial Quality Control LCMS LC-MS & HPLC-UV Impurity Profiling Start->LCMS Decision Identify Primary Impurity Mass LCMS->Decision Mono m/z 195 Monochloro Intermediate Decision->Mono Incomplete Rxn Amide m/z 231 Amide (Hydrolysis) Decision->Amide Acidic Quench Dimer High MW > 400 Phosphate Dimers Decision->Dimer Side Reaction Action1 Resubject to POCl3 + N,N-Dimethylaniline Mono->Action1 Action2 Strict pH > 7 Quench (Ice/NaHCO3) Amide->Action2 Action3 Inverse Quench & EtOAc/Hexane Recryst. Dimer->Action3 Pure Purified API Intermediate (>99.5% Purity) Action1->Pure Action2->Pure Action3->Pure

Diagnostic workflow for identifying and resolving common impurities in 4,6-dichloro batches.

References

  • POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine... Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectral Validation of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. This guide provides an in-depth analysis and a robust validation workflow for the ¹H and ¹³C NMR spectral data of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. We will delve into the expected spectral characteristics based on analogous structures and provide a comprehensive, self-validating protocol for acquiring and confirming the spectral integrity of this compound.

The Structural Elucidation Challenge

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system due to its diverse biological activities, including applications as kinase inhibitors and anti-inflammatory agents. The specific substitution pattern of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, with its electron-withdrawing chloro and cyano groups, presents a unique electronic environment that directly influences its NMR spectral properties. Accurate interpretation and validation of this data are therefore critical for quality control and for advancing downstream applications.

Comparative Spectral Analysis: Predicting the ¹H and ¹³C NMR Landscape

While direct, publicly available experimental spectra for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile are not readily found, we can predict the expected chemical shifts by analyzing data from structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives.[1][2] The electron-withdrawing nature of the two chlorine atoms and the nitrile group will significantly deshield the protons and carbons in the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile

Position Atom Predicted Chemical Shift (ppm) Expected Multiplicity Rationale for Prediction
2H~8.5sSinglet proton on the pyrazole ring, deshielded by the adjacent nitrile and the pyrazine ring nitrogen.
5H~8.2sSinglet proton on the pyrazine ring, deshielded by the adjacent chlorine and nitrogen atoms.
7H~7.9sSinglet proton on the pyrazine ring, deshielded by the adjacent nitrogen and influenced by the distal chlorine.
3C~115sQuaternary carbon of the nitrile group.
3aC~145sBridgehead quaternary carbon, deshielded by the fused ring system.
4C~150sCarbon bearing a chlorine atom, significantly deshielded.
5C~130dProtonated carbon in the pyrazine ring.
6C~148sCarbon bearing a chlorine atom, significantly deshielded.
7C~125dProtonated carbon in the pyrazine ring.
8aC~140sBridgehead quaternary carbon.
CNC~117sNitrile carbon.

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

A Self-Validating Experimental Protocol for NMR Spectral Acquisition

To ensure the generation of high-quality, reproducible data, the following detailed protocol is recommended. This workflow incorporates internal checks and best practices for NMR method validation.[3][4]

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the compound, such as DMSO-d₆ or CDCl₃. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For aqueous samples, DSS or TSP can be used.[5]

2. ¹H NMR Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar) is typically sufficient.

  • Key Parameters:

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time: ≥ 3 seconds for good resolution.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

  • Key Parameters:

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ≥ 1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥ 1024 scans due to the low natural abundance of ¹³C.

4. 2D NMR Experiments for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. While not expected for this molecule due to the presence of only singlets, it is good practice to run this experiment to confirm the absence of unexpected couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This experiment is essential for assigning the quaternary carbons by correlating them with the known proton signals.[6]

5. Data Processing and Validation:

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.[5]

  • Chemical Shift Referencing: Reference the spectra to the internal standard.

  • Data Integrity Check:

    • Confirm the expected number of signals in both ¹H and ¹³C spectra.

    • Verify that the integration of the proton signals corresponds to the number of protons.

    • Ensure that the correlations observed in the 2D spectra are consistent with the proposed structure.

Workflow for Spectral Data Validation

The following diagram illustrates the logical flow of the validation process, from sample preparation to final structural confirmation.

spectral_validation_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis cluster_validation 5. Validation & Confirmation prep Dissolve Compound & Add Standard acq_1h 1H NMR prep->acq_1h acq_13c 13C NMR acq_1h->acq_13c acq_2d 2D NMR (HSQC, HMBC) acq_13c->acq_2d proc Phasing, Baseline Correction, Referencing acq_2d->proc analysis_1d Analyze 1D Spectra: - Chemical Shifts - Multiplicities - Integration proc->analysis_1d analysis_2d Analyze 2D Spectra: - Correlate Signals analysis_1d->analysis_2d validation Compare with Predicted Data & Known Compounds analysis_2d->validation confirmation Structure Confirmed validation->confirmation Consistent rejection Inconsistent Data Re-evaluate validation->rejection Inconsistent

Caption: A stepwise workflow for the acquisition and validation of NMR spectral data.

Conclusion

The structural integrity of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is paramount for its successful use in research and development. By combining predictive analysis based on related chemical structures with a rigorous and self-validating experimental NMR protocol, researchers can be highly confident in the identity and purity of their material. The application of 1D and 2D NMR techniques, as outlined in this guide, provides a comprehensive toolkit for the unambiguous structural elucidation of this and other novel heterocyclic compounds.

References

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. ResearchGate. Available at: [Link]

  • Ghoshal, A., et al. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ACS Omega, 6(34), 22345–22353. Available at: [Link]

  • (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • Dona, A. C., et al. (2014). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Journal of Proteome Research, 13(3), 1219–1231. Available at: [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12855–12863. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. Available at: [Link]

  • Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Available at: [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][5][7]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia. Available at: [Link]

  • 1H and 13C NMR study of proton transfer in azoles. Mechanism of proton transfer in pyrazole in solutions containing bis-(acetylacetonato) nickel (II). PubMed. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. ChemRxiv. Available at: [Link]

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Comparative

Comparative Analysis of Pyrazolo-Heterocycle Inhibitors Against Mps1 Kinase: A Guide to Binding Affinity and Mechanistic Interrogation

This guide provides a comparative analysis of the binding affinities of small molecule inhibitors targeting the Monopolar Spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinities of small molecule inhibitors targeting the Monopolar Spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a high-value target in oncology research. While specific binding data for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile is not extensively available in public literature, this document will focus on well-characterized inhibitors built upon similar pyrazolo-fused heterocyclic scaffolds. By examining these established compounds, we can provide a robust framework for understanding the potency, selectivity, and experimental evaluation of this important inhibitor class.

The Mps1 kinase plays an essential role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] It functions as a master sensor at the kinetochores, structures that attach chromosomes to the mitotic spindle.[3][4] If any kinetochore is not correctly attached to microtubules, Mps1 initiates a signaling cascade that prevents the cell from entering anaphase, thus avoiding aneuploidy (an abnormal number of chromosomes).[2][5] Due to the frequent dysregulation of this checkpoint in cancer cells, Mps1 has emerged as a promising therapeutic target.[2][6] Inhibition of Mps1 overrides the spindle assembly checkpoint, leading to catastrophic mitotic errors and subsequent cell death in rapidly dividing cancer cells.[2]

This guide will compare the in vitro potency of several standard Mps1 inhibitors, detail a common experimental protocol for measuring binding affinity, and provide a contextual overview of the Mps1 signaling pathway.

Comparative Binding Affinity of Standard Mps1 Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki is a more absolute measure of binding affinity, independent of substrate concentration. The following table summarizes the reported binding affinities for several well-established, ATP-competitive Mps1 inhibitors.

CompoundScaffold ClassTarget KinasePotency (IC50)Potency (Ki)Reference
NMS-P715 Pyrazolo-quinazolineMps1182 nM0.99 nM[7][8][9][10]
Reversine 2,6-Disubstituted PurineMps16 nMNot Reported[11][12]
Mps1-IN-1 PyrrolopyridineMps1367 nMNot Reported[13]
Mps1-IN-2 PyrimidodiazepinoneMps1145 nMNot Reported[13]
CFI-400945 IndolinonePLK4 (Primary)2.8 nM (for PLK4)0.26 nM (for PLK4)[14][15]

Note: CFI-400945 is primarily a PLK4 inhibitor but is included for comparative context as multi-kinase inhibitors are common in drug development.

Methodology Deep Dive: Time-Resolved FRET (TR-FRET) Kinase Assay

To reliably determine the IC50 values presented above, a robust and high-throughput compatible assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely adopted method for quantifying kinase activity and inhibitor potency.[16][17] It offers a homogenous (no-wash) format with a high signal-to-noise ratio, making it ideal for screening and inhibitor characterization.[16]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a specific substrate peptide by the kinase of interest.[18][19]

  • Kinase Reaction: The Mps1 enzyme, a fluorescein-labeled substrate peptide, and ATP are incubated together. In the presence of active Mps1, the substrate peptide becomes phosphorylated.

  • Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated version of the substrate is added to the reaction. EDTA is also added to chelate Mg²⁺ and stop the kinase reaction.

  • Signal Generation: When the terbium-labeled antibody binds to the phosphorylated, fluorescein-labeled peptide, the two fluorophores are brought into close proximity. Excitation of the terbium donor (at ~340 nm) results in energy transfer (FRET) to the fluorescein acceptor, which then emits light at its characteristic wavelength (~520 nm).

  • Quantification: The intensity of the FRET signal is directly proportional to the amount of phosphorylated substrate, and therefore, to the activity of the Mps1 kinase.[19] The presence of an inhibitor reduces kinase activity, leading to a decrease in the TR-FRET signal.

Step-by-Step Experimental Protocol

This protocol is a representative example for determining the IC50 of a test compound (e.g., a pyrazolo[1,5-a]pyrazine derivative) against Mps1 kinase in a 384-well plate format.

  • Compound Preparation & Plating:

    • Rationale: A serial dilution of the inhibitor is necessary to generate a dose-response curve from which the IC50 can be calculated.

    • Procedure: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute these stock solutions into the final assay buffer. Dispense 5 µL of the diluted compound solutions into the wells of a low-volume, black 384-well microplate. Include "vehicle control" (DMSO only) wells for 0% inhibition and "no enzyme" wells for 100% inhibition control.

  • Enzyme & Substrate Addition:

    • Rationale: This step initiates the enzymatic reaction under controlled conditions. The ATP concentration is typically set near its Km value to ensure the assay is sensitive to competitive inhibitors.

    • Procedure: Prepare a solution containing the Mps1 kinase and the fluorescein-labeled substrate peptide in assay buffer. Add 10 µL of this solution to each well. Prepare a separate solution of ATP in assay buffer. To start the reaction, add 5 µL of the ATP solution to each well.

  • Kinase Reaction Incubation:

    • Rationale: The incubation period allows the kinase to phosphorylate the substrate. The time is optimized to ensure the reaction remains in the linear range for the vehicle control.

    • Procedure: Seal the plate and incubate at room temperature for 60-90 minutes.

  • Detection & Signal Reading:

    • Rationale: The addition of EDTA stops the reaction, "freezing" the state of phosphorylation. The phospho-specific antibody enables the FRET signal generation.

    • Procedure: Prepare a "Stop/Detect" solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well. Incubate for an additional 60 minutes at room temperature to allow for antibody-peptide binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 490 nm) wavelengths with a time delay.[17][18]

  • Data Analysis:

    • Rationale: The ratiometric measurement corrects for well-to-well variations. The dose-response curve allows for accurate IC50 determination.

    • Procedure: Calculate the ratio of the acceptor to donor emission signals. Plot the percent inhibition (calculated relative to the control wells) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

TRFRET_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis P1 Prepare Serial Dilution of Inhibitor in DMSO P2 Dispense Inhibitor to 384-well Plate P1->P2 R1 Add Mps1 Kinase & Fluorescein-Substrate P2->R1 R2 Initiate with ATP Solution R1->R2 R3 Incubate for 60-90 min at Room Temperature R2->R3 D1 Add Stop/Detect Buffer (EDTA & Tb-Antibody) R3->D1 D2 Incubate for 60 min D1->D2 D3 Read Plate (Time-Resolved FRET) D2->D3 A1 Calculate Emission Ratio (Acceptor/Donor) D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for an Mps1 TR-FRET kinase inhibitor assay.

SAC_Pathway cluster_downstream Checkpoint Cascade KT_Unattached Unattached Kinetochore Mps1 Mps1 Kinase KT_Unattached->Mps1 recruits KNL1 KNL1 Mps1->KNL1 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Inhibitor Pyrazolo-Inhibitor (e.g., NMS-P715) Inhibitor->Mps1 inhibits KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC promotes assembly Mad2 Mad2 Mad1->Mad2 activates Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase prevents

Caption: Simplified Mps1 signaling in the Spindle Assembly Checkpoint.

Conclusion

The pyrazolo-fused heterocycle scaffold is a foundational structure for a potent class of Mps1 kinase inhibitors. Compounds like NMS-P715 and Reversine demonstrate nanomolar efficacy in biochemical assays, validating Mps1 as a druggable target. For researchers investigating novel compounds such as 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile, the TR-FRET assay described herein provides a robust and reliable method for determining inhibitory potency. By comparing the binding affinity of new chemical entities to established standards, drug development professionals can effectively triage compounds and advance the most promising candidates toward further preclinical evaluation. Understanding both the quantitative binding data and the underlying biological context is paramount to the successful development of next-generation therapeutics targeting mitotic checkpoints.

References

  • Stucke, V. M., Silljé, H. H., Arnaud, L., & Nigg, E. A. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal. Available at: [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology. Available at: [Link]

  • Ji, Z., Gao, H., & Yu, H. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. Available at: [Link]

  • Dunn School of Pathology. (2022). A changing view of how MPS1 initiates the Spindle Assembly Checkpoint. University of Oxford. Available at: [Link]

  • Zhang, T., et al. (2019). Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. The EMBO Journal. Available at: [Link]

  • Wengner, A. M., & Siemeister, G. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Cancer Science & Therapy. Available at: [Link]

  • Jaiswal, R., et al. (2015). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. The Journal of Biological Chemistry. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

  • Martinez-Alonso, D., et al. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. Available at: [Link]

  • The Chemical Probes Portal. (n.d.). CFI-400945. The Chemical Probes Portal. Available at: [Link]

  • Prajumwongs, P., et al. (2020). Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. Oncology Reports. Available at: [Link]

  • Smil, D., et al. (2020). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. ResearchGate. Available at: [Link]

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Validation

4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile vs other pyrazolopyrazine derivatives in drug discovery

Advanced Scaffold Selection in Kinase Drug Discovery: 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile vs. Alternative Pyrazolopyrazine Derivatives As targeted therapies continue to dominate the oncology and immunology...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Selection in Kinase Drug Discovery: 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile vs. Alternative Pyrazolopyrazine Derivatives

As targeted therapies continue to dominate the oncology and immunology landscapes, the selection of the right core scaffold is the most critical decision in early-stage drug discovery. The pyrazole ring has long been recognized as a privileged structure in the design of1[1]. However, to achieve exquisite kinome selectivity and favorable pharmacokinetic profiles, researchers increasingly rely on fused bicyclic systems like 2[2].

This guide provides an objective, data-driven comparison between the highly versatile building block 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile and other pre-functionalized pyrazolopyrazine derivatives, detailing their mechanistic utility, structural advantages, and experimental workflows.

Structural and Mechanistic Comparison

The utility of a pyrazolopyrazine derivative is dictated by its substitution pattern and saturation state. Different derivatives are tailored for specific kinase targets based on their electronic properties and 3D conformation.

A. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (The Orthogonal Building Block)

This di-halogenated scaffold is not a final drug candidate but a highly reactive intermediate designed for rapid Structure-Activity Relationship (SAR) expansion. It is prominently featured in the synthesis of 3[3].

  • Mechanistic Advantage: The 3-carbonitrile group is a powerful electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly depletes electron density at the adjacent C4 position. This creates a stark reactivity differential between the C4-Cl and C6-Cl bonds, allowing for strictly orthogonal, sequential functionalization without the need for protecting groups.

B. 3-Aminopyrazolopyrazine Derivatives

These derivatives are typically synthesized as final active pharmaceutical ingredients (APIs) rather than versatile intermediates. They have been extensively developed as4[4].

  • Mechanistic Advantage: The primary amine at the C3 position acts as a critical hydrogen-bond donor, anchoring the molecule directly to the backbone carbonyls in the ATP-binding hinge region of SYK.

C. Tetrahydropyrazolopyrazine Derivatives

Recent advancements have introduced saturated rings into the pyrazolopyrazine core to 5[5].

  • Mechanistic Advantage: The introduction of sp³ hybridized carbons forces the molecule out of a flat, planar conformation. This enhanced 3D character improves selectivity against off-target kinases (like WEE1), thereby reducing clinical toxicities such as bone marrow suppression.

Quantitative Performance & Target Data

The following table summarizes the comparative performance metrics and primary applications of these scaffolds in drug discovery programs.

Scaffold TypePrimary Kinase TargetKey Structural FeatureSynthetic UtilityTypical IC₅₀ Range (Final APIs)
Pyrazolo[1,5-a]pyrazine-3-carbonitrile RET, JAKOrthogonal C4/C6 di-halogenationHigh: Ideal for rapid, divergent SAR library generation.1 – 50 nM
3-Aminopyrazolopyrazine SYKC3-Primary Amine (H-bond donor)Low: Pre-functionalized; limited to hinge-binding modifications.10 – 100 nM
Tetrahydropyrazolopyrazine MYT1sp³ saturation (3D conformation)Medium: Requires complex asymmetric synthesis.< 5 nM

Signaling Pathways & Logical Workflows

To understand the biological impact of compounds derived from the 4,6-dichloro scaffold, we must look at their primary target: RET kinase. Aberrant RET signaling drives cell proliferation in various human cancers.

G L GDNF Ligands R RET Kinase L->R Activation P1 MAPK Pathway R->P1 P2 AKT Pathway R->P2 I Pyrazolopyrazine Inhibitor I->R Inhibition C Tumor Survival P1->C P2->C

Fig 1: Mechanism of action for RET kinase inhibition by pyrazolopyrazines.

The synthetic power of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile lies in its predictable, stepwise functionalization.

G A 4,6-Dichloro- pyrazolo[1,5-a]pyrazine- 3-carbonitrile B SNAr Reaction (C4 Position) A->B Step 1 C 4-Substituted- 6-chloro Intermediate B->C D Suzuki Coupling (C6 Position) C->D Step 2 E Target Kinase Inhibitor D->E

Fig 2: Orthogonal functionalization workflow of the 4,6-dichloro scaffold.

Experimental Protocol: Self-Validating Orthogonal Functionalization

As an Application Scientist, I emphasize that protocols must be designed with built-in causality and verification checkpoints. The following methodology details the conversion of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile into a dual-functionalized kinase inhibitor.

Causality Check: Why perform Nucleophilic Aromatic Substitution (SNAr) before Suzuki coupling? If palladium-catalyzed cross-coupling is attempted first, the highly activated C4-Cl bond will competitively react, leading to complex mixtures. By executing SNAr first, the incoming nucleophile (e.g., an amine) donates electron density back into the pyrazine ring. This effectively "deactivates" the remaining C6-Cl bond, preventing a second SNAr reaction and perfectly priming it for a controlled Step 2 Suzuki coupling.

Step 1: Regioselective SNAr at the C4 Position
  • Preparation: Dissolve 1.0 equivalent of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 2–4 hours. The strong electron-withdrawing effect of the C3-carbonitrile ensures rapid substitution exclusively at C4 without the need for heating.

  • Self-Validating Checkpoint (LC-MS): Analyze the crude mixture.

    • Validation: You must observe a mass shift corresponding to the loss of exactly one chlorine atom (-34 Da + mass of amine).

    • Critical Isotope Check: The mass spectrum of the intermediate must display a distinct 3:1 isotopic cluster (M / M+2), definitively proving that exactly one chlorine atom (at C6) remains intact.

Step 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
  • Preparation: Transfer the purified 4-substituted-6-chloro intermediate to a microwave vial. Dissolve in a 4:1 mixture of 1,4-Dioxane and Water (0.1 M).

  • Reagent Addition: Add 1.5 equivalents of the target aryl/heteroaryl boronic acid and 3.0 equivalents of Potassium Carbonate (K₂CO₃).

  • Catalyst: Add 0.05 equivalents of Pd(dppf)Cl₂. Degas the mixture by bubbling nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 90°C for 12 hours (or microwave at 110°C for 30 minutes).

  • Self-Validating Checkpoint (TLC/LC-MS): The 3:1 isotopic cluster observed in Step 1 must completely disappear, replaced by the exact mass of the fully functionalized API, confirming the successful displacement of the deactivated C6-Cl bond via Pd-catalysis.

Conclusion

While 3-aminopyrazolopyrazines and tetrahydropyrazolopyrazines offer excellent, ready-made solutions for specific targets like SYK and MYT1, they lack synthetic plasticity. 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile stands out as the superior scaffold for early-stage drug discovery. Its unique electronic topology, driven by the C3-carbonitrile group, allows for elegant, self-regulating orthogonal functionalization, enabling medicinal chemists to rapidly map the chemical space of the kinase ATP-binding pocket.

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: researchgate.
  • Source: google.com (Google Patents)

Sources

Comparative

Validating the Purity of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile: A Comparative LC-MS Guide

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development. The heterocyclic building block 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development.

The heterocyclic building block 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (CAS: 2760852-59-1) is a highly reactive, electron-deficient scaffold. It serves as a critical hinge-binding motif in the synthesis of advanced covalent and non-covalent kinase inhibitors, notably targeting Bruton's Tyrosine Kinase (BTK) for multiple sclerosis [1] and Tyrosine Kinase 2 (TYK2) for autoimmune diseases [2].

Because both the C4 and C6 positions bear reactive chlorine atoms susceptible to sequential nucleophilic aromatic substitution ( SN​Ar ), validating the purity of this starting material is paramount. Even trace amounts of regioisomeric impurities (e.g., mono-dechlorinated analogs) or hydrolysis products can propagate through complex multi-step syntheses, drastically reducing final API yields. This guide objectively compares standard C18 Liquid Chromatography-Mass Spectrometry (LC-MS) against Biphenyl LC-MS methodologies to establish a self-validating purity assessment workflow.

The Analytical Challenge & Mechanistic Rationale

Why Standard C18 Phases Fall Short

Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. While excellent for general lipophilic compounds, C18 columns often fail to resolve closely related halogenated heteroaromatics. The pyrazolo[1,5-a]pyrazine core is highly polarizable, and the presence of the strongly electron-withdrawing carbonitrile (-CN) and chlorine (-Cl) groups creates a distinct dipole moment that C18 alkyl chains cannot selectively exploit.

The Biphenyl Advantage

To achieve baseline resolution between 4,6-dichloro, 4-chloro, and 6-chloro species, analytical scientists must leverage orthogonal retention mechanisms. Biphenyl stationary phases provide three distinct modes of interaction:

  • Dispersive (Hydrophobic): Similar to C18, providing baseline retention.

  • π−π Stacking: The electron-rich biphenyl ligands interact strongly with the electron-deficient pyrazolo[1,5-a]pyrazine ring.

  • Dipole-Dipole Interactions: Enhanced shape selectivity for positional isomers (e.g., differentiating C4 vs. C6 substituents) [3].

Crucial Solvent Causality: When using a Biphenyl column, substituting acetonitrile with methanol as the strong organic modifier is mandatory. Acetonitrile contains π electrons that compete with the analyte for the stationary phase's biphenyl rings, suppressing π−π interactions. Methanol lacks π electrons, thereby maximizing the unique selectivity of the biphenyl phase [4].

Interaction_Mechanism cluster_C18 C18 Stationary Phase (Acetonitrile) cluster_Biphenyl Biphenyl Stationary Phase (Methanol) Analyte Analyte: 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile (Electron-deficient, Polarizable) C18_Node Interaction Dispersive (Hydrophobic) only Poor Isomer Resolution Analyte->C18_Node Weak shape recognition Biphenyl_Node Interactions 1. Dispersive 2. Pi-Pi Stacking 3. Dipole-Dipole High Isomer Resolution Analyte->Biphenyl_Node Strong, selective binding

Fig 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for electron-deficient heterocycles.

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-MS protocols incorporate a self-validating system suitability test (SST). The system is only deemed "valid" if the resolution ( Rs​ ) between the parent compound and a spiked mono-chloro impurity exceeds 1.5.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Working Sample: Dilute the stock to 10 µg/mL using the initial mobile phase conditions (5% organic).

  • System Suitability Standard (SST): Spike the 10 µg/mL working sample with 1 µg/mL of 4-chloro-pyrazolo[1,5-a]pyrazine-3-carbonitrile (a common synthetic impurity).

  • Filtration: Pass all solutions through a 0.22 µm PTFE syringe filter into deactivated glass autosampler vials.

Phase 2: LC-MS Methodologies

Method A: Standard RP-LC-MS (C18)

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Detection: ESI+ Mode, Scan range m/z 100–500.

Method B: Orthogonal RP-LC-MS (Biphenyl)

  • Column: Restek Raptor Biphenyl (2.1 mm × 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol (Critical for π−π retention)

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Detection: ESI+ Mode, Scan range m/z 100–500.

LCMS_Workflow Sample Sample Prep & SST Spiking Split Column Selection Sample->Split C18 Method A: C18 (Acetonitrile) Split->C18 Standard Biphenyl Method B: Biphenyl (Methanol) Split->Biphenyl Orthogonal MS ESI-MS Detection (Positive Ion) C18->MS Biphenyl->MS Validate Self-Validation: Is Rs > 1.5? MS->Validate Validate->Split No (Fails SST) Data Purity Profiling Approved Validate->Data Yes

Fig 2: Self-validating LC-MS workflow ensuring system suitability prior to purity profiling.

Comparative Performance Data

The quantitative data below summarizes the performance of both methods when analyzing a crude batch of 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile spiked with its primary impurities.

Analyte / Impurity Profilem/z [M+H]+Method A (C18 + MeCN) Rt​ (min)Method A Resolution ( Rs​ )Method B (Biphenyl + MeOH) Rt​ (min)Method B Resolution ( Rs​ )
4-Hydroxy Hydrolysis Product 195.01.42N/A1.65N/A
4-Chloro Impurity (Mono) 179.02.151.82.483.2
6-Chloro Impurity (Mono) 179.02.200.8 (Co-elution) 2.652.1 (Baseline)
4,6-Dichloro API (Target) 213.02.552.43.154.5
Data Interpretation

Under Method A (C18) , the 4-chloro and 6-chloro regioisomers co-elute ( Rs​=0.8 ), making it impossible to accurately quantify the specific mono-dechlorinated impurity profile. This fails the self-validating system suitability requirement ( Rs​>1.5 ).

Under Method B (Biphenyl) , the combination of dipole-dipole interactions and methanol-driven π−π stacking pulls the isomers apart, achieving a baseline resolution of Rs​=2.1 between the mono-chloro isomers, and an Rs​=4.5 against the target dichloro API. Consequently, Method B is the validated, authoritative choice for determining the true chemical purity of this specific scaffold.

References

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (2024). URL:[Link]

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International (2010). URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation (2021). URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile

Understanding the Risks: A Proactive Approach to Safety Given its structure as a chlorinated heterocyclic compound, 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile should be handled with care. Analogous compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Proactive Approach to Safety

Given its structure as a chlorinated heterocyclic compound, 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile should be handled with care. Analogous compounds are known to cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Furthermore, some related pyridoindole compounds are classified as potential carcinogens, necessitating a cautious approach. Therefore, all handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a full-face shieldDouble-gloving with nitrile glovesFully-buttoned lab coatA NIOSH-approved respirator with cartridges for organic vapors and particulates
Solution Preparation Chemical safety gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Reaction Monitoring and Workup Chemical safety gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty nitrile or Viton® glovesChemical-resistant apron or suitA NIOSH-approved respirator with cartridges for organic vapors and particulates

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary glassware, reagents, and waste containers before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid compound, do so within the confines of the fume hood to prevent the dispersion of fine powders.

    • Use dedicated spatulas and weighing boats.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all non-disposable equipment with a suitable solvent within the fume hood.

    • Wipe down the work surface of the fume hood with the same solvent.

    • Dispose of all contaminated materials, including bench paper, gloves, and weighing boats, in a designated hazardous waste container.[4][5]

    • Carefully remove PPE, avoiding cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[2]

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 4,6-Dichloropyrazolo [1,5-A]pyrazine-3-carbonitrile CheckSolid Is the compound a solid powder? Start->CheckSolid CheckSplash Is there a significant splash risk? CheckSolid->CheckSplash No AddRespirator Add Respirator (Organic Vapor/Particulate) CheckSolid->AddRespirator Yes BasePPE Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat CheckSplash->BasePPE No AddFaceShield Add Full-Face Shield CheckSplash->AddFaceShield Yes CheckSpill Is this a spill cleanup scenario? CheckSpill->BasePPE No, proceed with standard PPE UpgradeProtection Upgrade to: - Heavy-duty gloves - Chemical-resistant suit - Respirator CheckSpill->UpgradeProtection Yes BasePPE->CheckSpill AddRespirator->CheckSplash AddFaceShield->BasePPE

Caption: Decision tree for PPE selection when handling the target compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile and all contaminated materials is crucial.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing boats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for halogenated organic waste. Do not mix with other waste streams.[5]

  • Disposal Vendor: All waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with local, state, and federal regulations.[4][5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2,6-Dichloropyrazine.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Merck Millipore. (2021, March 14). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloropyrazolo 1,5-a pyrazine.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 4,6-dichloropyrazolo[1,5-a]pyrazine | 2127110-20-5.

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